molecular formula C13H20N2O3 B2504465 3-amino-N,N-diethyl-4,5-dimethoxybenzamide CAS No. 929960-92-9

3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Número de catálogo: B2504465
Número CAS: 929960-92-9
Peso molecular: 252.314
Clave InChI: BNLVPELKTMIQIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-N,N-diethyl-4,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.314. The purity is usually 95%.
The exact mass of the compound 3-amino-N,N-diethyl-4,5-dimethoxybenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-N,N-diethyl-4,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N,N-diethyl-4,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-amino-N,N-diethyl-4,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-5-15(6-2)13(16)9-7-10(14)12(18-4)11(8-9)17-3/h7-8H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLVPELKTMIQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-amino-N,N-diethyl-4,5-dimethoxybenzamide structural analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide Structural Analogues

Abstract

Substituted benzamides represent a class of privileged structures in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide focuses on the chemical scaffold of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, a compound situated at the intersection of several pharmacologically active families. While this specific molecule is not extensively documented, its constituent moieties—the substituted aniline ring and the diethylbenzamide group—are well-characterized pharmacophores. This whitepaper provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of its structural analogues. We will explore synthetic pathways, propose strategic molecular modifications based on established medicinal chemistry principles, and outline detailed protocols for assessing potential biological activity, thereby creating a roadmap for navigating this promising chemical space.

Chapter 1: The Core Scaffold: A Pharmacophoric Deconstruction

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. The hypothetical lead compound, 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, can be dissected into two primary regions, each with predictable contributions to its overall pharmacodynamic and pharmacokinetic profile.

  • The Substituted Aromatic Core (The "Eastern" Region): The 1,2,4,5-tetrasubstituted benzene ring is rich in functionality. The 3-amino group provides a locus for hydrogen bonding and can act as a key recognition element for receptor binding. The 4,5-dimethoxy groups significantly influence the electron density of the ring and can participate in hydrogen bonding as acceptors. This substitution pattern is reminiscent of certain classes of dopamine and serotonin receptor ligands.

  • The N,N-Diethylamide Linker (The "Western"Region): The benzamide linkage is a stable, metabolically robust bioisostere of an ester or a reverse amide. The N,N-diethyl group provides a lipophilic handle that can influence membrane permeability and engage with hydrophobic pockets within a target protein. The tertiary amide is a hydrogen bond acceptor, and the restricted rotation around the aryl-carbonyl and carbonyl-nitrogen bonds imparts a degree of conformational rigidity to the molecule.

This modular nature allows for a systematic analogue design strategy, where modifications to one region can be made while holding the other constant to probe structure-activity relationships (SAR).

Chapter 2: General Synthetic Strategies

A robust and flexible synthetic route is paramount for generating a library of analogues. The most logical approach to the core scaffold and its derivatives involves a convergent synthesis culminating in an amide bond formation.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the amide bond, leading back to a substituted benzoic acid and diethylamine. The substituted benzoic acid can be derived from a commercially available starting material, such as 3,4-dimethoxybenzoic acid, through a nitration and subsequent reduction sequence.

G Core Target: 3-amino-N,N-diethyl- 4,5-dimethoxybenzamide Amide 3-amino-4,5-dimethoxybenzoic acid + Diethylamine Core->Amide Amide Disconnection Acid 3-nitro-4,5-dimethoxybenzoic acid Amide->Acid Amino Group Reduction Start 4,5-dimethoxybenzoic acid Acid->Start Aromatic Nitration

Caption: Retrosynthetic pathway for the core scaffold.

Experimental Protocol: Synthesis of 3-amino-4,5-dimethoxybenzoic acid

This protocol details the synthesis of the key carboxylic acid intermediate.

Step 1: Nitration of 4,5-dimethoxybenzoic acid

  • To a stirred solution of 4,5-dimethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate (3-nitro-4,5-dimethoxybenzoic acid) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the 3-nitro-4,5-dimethoxybenzoic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 3-amino-4,5-dimethoxybenzoic acid.

Experimental Protocol: Amide Coupling

The final amide formation can be achieved through several reliable methods. The activation of the carboxylic acid is key to an efficient reaction with the secondary amine, diethylamine. One common method involves converting the acid to an acyl chloride.[1]

Step 1: Formation of the Acyl Chloride

  • Suspend 3-amino-4,5-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).[2]

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 2: Reaction with Diethylamine

  • Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.

  • Add a solution of diethylamine (2.2 eq) and triethylamine (1.5 eq, as an acid scavenger) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Chapter 3: Design and Synthesis of Structural Analogues

The following sections outline strategic modifications to the core scaffold to probe the SAR and optimize for potential biological activity.

Modifications of the Aromatic Ring
Modification Type Example Analogue(s) Rationale Synthetic Adaptation
Positional Isomerism 2-amino-4,5-dimethoxy...; 4-amino-2,3-dimethoxy...To explore the optimal spatial arrangement of functional groups for receptor interaction.Begin with isomeric starting materials (e.g., 2,3-dimethoxybenzoic acid).
Methoxy Group Bioisosteres 3-amino-4-hydroxy-5-methoxy...; 3-amino-4-fluoro-5-methoxy...To probe the role of hydrogen bonding (OH vs. OCH₃) and electronic effects (F vs. OCH₃).Use selective demethylation agents (e.g., BBr₃) or start with corresponding fluorinated/hydroxylated precursors.
Amino Group Bioisosteres 3-hydroxy...; 3-fluoro...; 3-methyl...To determine the necessity of the amino group as a hydrogen bond donor or basic center.Synthesize via Sandmeyer reactions from the 3-amino intermediate or begin with the appropriately substituted benzoic acid.
Ring System Scaffolds Replace benzene with pyridine, thiophene, etc.To alter the core geometry, electronic distribution, and potential for new vector interactions.Requires synthesis of the corresponding heterocyclic carboxylic acids.
Modifications of the N,N-Diethylamide Moiety
Modification Type Example Analogue(s) Rationale Synthetic Adaptation
Alkyl Chain Variation N,N-dimethyl...; N,N-di-n-propyl...To investigate the influence of steric bulk and lipophilicity in the binding pocket.Substitute the corresponding secondary amine (dimethylamine, di-n-propylamine) in the amide coupling step.
Cyclic Amines 1-(pyrrolidin-1-yl)carbonyl...; 1-(morpholin-4-yl)carbonyl...To introduce conformational constraint and explore additional polar contacts (e.g., morpholine oxygen).Substitute the corresponding cyclic amine (pyrrolidine, morpholine) in the amide coupling step.
Introducing Basicity 1-(piperazin-1-yl)carbonyl...To add a basic center, which can be protonated at physiological pH, potentially improving solubility and forming ionic interactions.Use Boc-protected piperazine in the coupling step, followed by deprotection with an acid like TFA.

Chapter 4: Framework for Biological Evaluation

Given the structural similarities of substituted benzamides to known CNS agents, a logical starting point for a screening campaign would be to investigate their effects on dopamine and serotonin receptor systems.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Potency cluster_2 Selectivity & Early ADME P1 Analogue Library (10 µM concentration) P2 Radioligand Binding Assay Dopamine D2 & Serotonin 5-HT4 Receptors P1->P2 P3 Identify Hits (>50% displacement) P2->P3 S1 Dose-Response Curves for Hits P3->S1 S2 Determine IC50 / Ki values S1->S2 S3 Functional Assays (e.g., cAMP accumulation) S2->S3 S4 Determine Agonist/Antagonist Profile (EC50 / IC50) S3->S4 T1 Selectivity Panel (D1, D3, 5-HT3, etc.) S4->T1 T2 Early ADME Assays (Solubility, Permeability, Microsomal Stability) S4->T2

Caption: Proposed screening cascade for novel benzamide analogues.

Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This protocol provides a method to determine the binding affinity of the synthesized analogues for the human D₂ receptor.

Materials:

  • Cell membranes expressing recombinant human D₂ receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (analogues) in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

  • Add 100 µL of the radioligand solution (e.g., [³H]-Spiperone at a final concentration of 0.2 nM).

  • Add 50 µL of the D₂ receptor membrane preparation (5-10 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition by the test compounds and calculate IC₅₀ values using non-linear regression analysis.

Chapter 5: Data Analysis and SAR Elucidation

The primary output from the screening cascade will be quantitative data on the potency and efficacy of each analogue. This data must be systematically organized to derive meaningful Structure-Activity Relationships.

Hypothetical SAR Data Table

The table below illustrates how data for a select set of hypothetical analogues might be presented to facilitate SAR analysis.

Analogue ID R¹ (at C3) R² (at C4) R³ (at C5) Amide Group D₂ Receptor Ki (nM)
Core -NH₂-OCH₃-OCH₃-N(Et)₂150
ANA-01 -OH-OCH₃-OCH₃-N(Et)₂350
ANA-02 -NH₂-OH-OCH₃-N(Et)₂25
ANA-03 -NH₂-F-OCH₃-N(Et)₂98
ANA-04 -NH₂-OCH₃-OCH₃-N(Me)₂210
ANA-05 -NH₂-OCH₃-OCH₃Morpholine85
ANA-06 -NH₂-OCH₃-OCH₃Piperazine60

Interpretation of Hypothetical Data:

  • ANA-01 vs. Core: Replacing the 3-amino group with a hydroxyl decreases affinity, suggesting the hydrogen bond donating and/or basic character of the amine is important.

  • ANA-02 vs. Core: Replacing the 4-methoxy with a 4-hydroxyl group significantly increases affinity. This is a classic SAR observation, indicating a potential hydrogen bond donation to an acceptor group in the receptor that is not possible with the methoxy methyl cap.

  • ANA-05 & ANA-06 vs. Core: Constraining the amide nitrogen substituents in a cyclic structure (morpholine, piperazine) improves affinity. The introduction of a basic nitrogen in the piperazine ring (ANA-06) is particularly beneficial, suggesting a potential salt-bridge interaction.

Conclusion and Future Perspectives

This guide has established a comprehensive, albeit prospective, framework for the exploration of structural analogues of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. By systematically applying principles of medicinal chemistry, robust synthetic strategies, and a hierarchical biological screening cascade, researchers can efficiently navigate this chemical space. The proposed workflow, from rational design to SAR elucidation, provides a clear path for identifying novel compounds with potentially valuable therapeutic properties.

Promising lead compounds identified through this process would subsequently advance to more complex secondary and in vivo assays to evaluate their selectivity, pharmacokinetic profiles (ADME), and preliminary safety (Toxicity). Further optimization would then focus on fine-tuning the balance between potency, selectivity, and drug-like properties to develop a candidate for preclinical development.

References

  • Chemsrc. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. Available at: [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2266. Available at: [Link]

  • Khan, H. M. S., et al. (2021). Development and Rheological Evaluation of DEET (N,N-DiethyL-3-Methylbenzamide) Microparticles Loaded Hydrogel For Topical Application. Turkish Journal of Pharmaceutical Sciences, 18(3), 329–337. Available at: [Link]

  • PubChem. 3-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • van der Mey, M., et al. (2024). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Journal of Organic Chemistry. Available at: [Link]

  • Valle, H. U., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link]

  • Chiou, W. F., et al. (1986). Effects of 5-(N,N-diethylamino)-n-pentyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-5) on cardiovascular systems. Archives Internationales de Pharmacodynamie et de Therapie, 280(2), 249-261. Available at: [Link]

  • Google Patents.CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111957. Available at: [Link]

  • Cano, R., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1415. Available at: [Link]

  • Doan, T. L., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Available at: [Link]

  • Buni, Y., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 183. Available at: [Link]

Sources

Initial Toxicity Screening of Novel Benzamides: A Tiered Liability Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicology Leads. Scope: Early-stage (Hit-to-Lead) in vitro safety profiling specifically tailored to the benzamide scaffold.

Executive Summary: The Benzamide Safety Paradox

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of diverse therapeutics ranging from antipsychotics (e.g., Sulpiride) to HDAC inhibitors (e.g., Entinostat) and PARP inhibitors. However, this versatility comes with a distinct toxicological fingerprint. Unlike generic screening cascades, a benzamide-focused protocol must aggressively interrogate three specific liabilities early in the design cycle:

  • Cationic Amphiphilic Drug (CAD) properties leading to Phospholipidosis (PLD).[1][2][3]

  • hERG Channel Blockade due to aromatic

    
    -stacking interactions within the pore.
    
  • Genotoxicity arising from metabolic hydrolysis to potentially mutagenic aniline derivatives.

This guide outlines a self-validating, tiered screening cascade designed to de-risk benzamide series before expensive in vivo studies.

Part 1: The Benzamide Liability Triad

Before initiating wet-lab work, it is critical to understand why we screen benzamides differently. The structural features that drive potency often drive toxicity.

The Phospholipidosis (PLD) Risk

Many bioactive benzamides possess a basic amine and a lipophilic aromatic ring, classifying them as Cationic Amphiphilic Drugs (CADs) .

  • Mechanism: CADs permeate the lysosomal membrane via passive diffusion. Once inside the acidic lysosome (pH ~4.5), the basic amine becomes protonated, trapping the drug (Lysosomal Trapping).

  • Causality: High concentrations of the trapped drug inhibit Lysosomal Phospholipase A2 (LPLA2) , preventing the breakdown of phospholipids. This leads to the accumulation of lamellar bodies, causing "foamy" macrophage phenotypes and organ damage (lung/liver).

hERG Cardiotoxicity

The benzamide moiety often mimics the pharmacophore required to block the hERG potassium channel. The aromatic ring can engage in


-

stacking with Tyr652 and Phe656 residues inside the channel pore, leading to QT prolongation and potential Torsades de Pointes.
Metabolic Hydrolysis (The Aniline Alert)

Benzamides are susceptible to amidase-mediated hydrolysis. If the benzamide nitrogen is attached to an aromatic ring, hydrolysis releases an aniline . Many anilines are structural alerts for genotoxicity (Ames positive) due to the formation of reactive nitrenium ions.

Part 2: The Screening Cascade (Workflow)

The following diagram illustrates the logical flow of the screening cascade. It prioritizes high-throughput, low-cost assays (Tier 1) before moving to mechanistic profiling (Tier 2).

BenzamideScreening cluster_Tier1 Tier 1: High-Throughput Filters (Day 1-3) cluster_Tier2 Tier 2: The Benzamide Triad (Day 4-10) Start Novel Benzamide Hits InSilico In Silico Filter (pKa > 8, ClogP > 3?) (Aniline Alert?) Start->InSilico Cytotox General Cytotoxicity (HepG2 & HEK293) Assay: CellTiter-Glo InSilico->Cytotox Pass Stop Terminate / Redesign InSilico->Stop Structural Alert hERG Cardiotoxicity Assay: Automated Patch Clamp (Q-Patch) Cytotox->hERG IC50 > 50µM Cytotox->Stop IC50 < 10µM PLD Phospholipidosis Assay: HCS LipidTOX (Lysosomal Accumulation) hERG->PLD Ames Genotoxicity Assay: Ames Test (Fluctuation) PLD->Ames Decision Go / No-Go Decision Ames->Decision Decision->Stop Toxicity Flag Adv Advance to ADME/PK Decision->Adv Clean Profile

Figure 1: Tiered screening cascade for benzamide derivatives. Tier 1 filters out gross cytotoxicity and structural alerts. Tier 2 targets scaffold-specific liabilities.

Part 3: Experimental Protocols

Protocol A: High-Content Screening (HCS) for Phospholipidosis

Standard cytotoxicity assays (MTT) do not detect PLD. This protocol uses a fluorescent phospholipid analog to visualize lysosomal accumulation.

Objective: Quantify phospholipid accumulation in HepG2 cells. Reagents: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen), Hoechst 33342 (Nuclear stain).

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Dosing: Treat cells with test benzamides in a dose-response curve (e.g., 1, 10, 50, 100 µM).

    • Positive Control:[4] Amiodarone (10 µM) – a known PLD inducer.

    • Negative Control: Vehicle (0.1% DMSO).

  • Incubation: Incubate for 48 hours. Note: PLD is a slow-onset phenotype; 24h is often insufficient.

  • Staining:

    • Add LipidTOX™ Red reagent (1:1000 dilution) directly to the media.

    • Add Hoechst 33342 (1 µg/mL).

    • Incubate for 30 minutes at 37°C.

  • Imaging: Image using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Thermo CellInsight).

    • Channel 1 (Blue): Nuclei (Cell count/viability).

    • Channel 2 (Red): Phospholipid accumulation.[1][2][3][5][6]

  • Analysis: Quantify the Total Spot Intensity per Cell in the red channel.

    • Self-Validation: The Amiodarone control must show >5-fold increase in intensity vs. vehicle.

Protocol B: Automated Patch Clamp for hERG (Gold Standard)

Fluorescence polarization assays (e.g., FluxOR) are prone to false positives with benzamides due to autofluorescence. Electrophysiology is required.

Objective: Determine IC₅₀ for hERG potassium channel blockade. System: QPatch or Patchliner (Automated Patch Clamp).

Step-by-Step Methodology:

  • Cell Prep: Use CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel (Kv11.1). Harvest cells at 70-80% confluence using Detachin.

  • Solutions:

    • Extracellular: Standard Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based solution (pH 7.2).

  • Seal Formation: Dispense cells into the QPlate. The system applies suction to establish a GΩ seal (Gigaseal).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits the tail current).

    • Measurement: Measure the peak tail current amplitude at -50 mV.

  • Dosing: Apply test compounds (cumulative concentration: 0.1, 1, 10, 30 µM). Allow 3-5 minutes per concentration for steady state.

  • Analysis:

    • Normalize current to the pre-drug baseline.

    • Fit data to the Hill equation to derive IC₅₀.[4]

    • Validation: E-4031 (Positive Control) must show IC₅₀ ~10-50 nM.

Part 4: Data Interpretation & Go/No-Go Criteria

Synthesize the data into a decision matrix. Benzamides often exist in a "grey zone"; these thresholds help avoid advancing flawed leads.

AssayMetricGreen Light (Go)Amber (Caution)Red Light (Stop)
Cytotoxicity (HepG2) IC₅₀> 100 µM10 - 100 µM< 10 µM
hERG Inhibition IC₅₀> 30 µM10 - 30 µM< 10 µM
Safety Margin hERG IC₅₀ / Cmax> 30x10x - 30x< 10x
Phospholipidosis Fold-Induction (10µM)< 2x Vehicle2x - 5x Vehicle> 5x Vehicle
Ames Test Mutagenicity Ratio< 2x BaselineN/A> 2x Baseline
Mechanistic Insight: The "Amber" Zone

If a benzamide falls into the "Amber" zone for hERG (e.g., IC₅₀ = 15 µM), consider lowering the LogP or reducing the pKa of the basic amine.

  • Tactic: Introduce an oxygen into the side chain (ether linkage) or replace a piperidine with a morpholine to reduce lipophilicity and basicity, often mitigating both hERG and PLD liabilities simultaneously.

Part 5: References

  • Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Drug-induced phospholipidosis: Are there clear structure–toxicity relationships? Ploemen, J. P., et al. (2004). Toxicology and Applied Pharmacology.[7][8][9][10][Link]

  • In vitro hERG assays for assessing preclinical cardiac safety. Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). Nature.[Link]

  • Guideline on the Assessment of the Potential for QT Interval Prolongation by Non-Antiarrhythmic Drugs (ICH S7B). International Council for Harmonisation (ICH).[Link]

  • Lysosomal phospholipase A2 inhibition: A novel mechanism for drug-induced phospholipidosis. Hiraoka, M., et al. (2006). Journal of Lipid Research.[Link]

Sources

Methodological & Application

using 3-amino-N,N-diethyl-4,5-dimethoxybenzamide in in-vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide in In-Vitro Pharmacology

Executive Summary

This technical guide details the in-vitro application of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide (CAS 929960-92-9). Structurally, this molecule integrates the 3-aminobenzamide core—a canonical pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition—with electron-donating methoxy groups and a lipophilic diethylamide tail.

Due to this structural hybridity, this compound serves as a critical chemical probe in two primary research vectors:

  • DNA Repair Mechanisms: As a structural analog in Structure-Activity Relationship (SAR) studies for PARP-1/2 inhibition.

  • Neuropharmacology: As a ligand for screening off-target affinity against Dopamine (D2/D3) and Serotonin (5-HT) receptors, given the prevalence of the substituted benzamide scaffold in antipsychotic and anti-emetic agents (e.g., Tiapride, Clebopride).

This document provides standardized protocols for solubilization, enzymatic inhibition assays, and metabolic stability profiling.

Chemical Identity & Handling

PropertySpecification
Chemical Name 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide
CAS Number 929960-92-9
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
Core Scaffold Substituted Benzamide
Solubility DMSO (>25 mg/mL), Ethanol (>10 mg/mL), Water (Low)
Storage -20°C (Solid), -80°C (DMSO Stock)
Protocol 1: Stock Solution Preparation

Rationale: The diethylamide moiety improves lipophilicity compared to the parent benzamide, but the methoxy groups require careful solvent selection to prevent precipitation in aqueous buffers.

  • Weighing: Weigh 2.52 mg of compound into a sterile, amber glass vial (to protect light-sensitive amine/methoxy groups).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM stock solution .

    • Critical Step: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for cell-based assays.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.

Primary Application: PARP Enzymatic Inhibition Assay

Context: The 3-aminobenzamide moiety acts as a competitive inhibitor of NAD+ at the catalytic site of PARP enzymes. This assay quantifies the impact of the 4,5-dimethoxy and N,N-diethyl substitutions on inhibitory potency (IC50) relative to the unsubstituted reference.

Mechanism of Action Diagram

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP PARP-1/2 Enzyme DNA_Damage->PARP Activates PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP->PARylation Catalyzes Apoptosis Genomic Instability / Cell Death (Synthetic Lethality) PARP->Apoptosis Inhibited State NAD NAD+ NAD->PARP Substrate Benzamide 3-Amino-N,N-diethyl- 4,5-dimethoxybenzamide Benzamide->PARP Competitive Inhibition (Nicotinamide Pocket) Repair DNA Repair Complex Recruitment (XRCC1, Ligase III) PARylation->Repair Signals

Caption: Mechanistic interference of the benzamide probe in the PARP-mediated DNA repair pathway. The molecule competes with NAD+ for the active site.

Protocol 2: Colorimetric PARP Inhibition Assay

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Histone-coated 96-well microplate.

  • Biotinylated NAD+.

  • Streptavidin-HRP conjugate.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

Step-by-Step Procedure:

  • Preparation: Dilute the 10 mM DMSO stock of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide in Assay Buffer to prepare a 7-point serial dilution (e.g., 100 µM to 0.1 µM). Keep DMSO concentration <1%.

  • Enzyme Loading: Add 25 µL of diluted PARP-1 enzyme (0.5 U/well) to the histone-coated plate.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions to respective wells. Incubate for 15 minutes at room temperature to allow equilibrium binding at the nicotinamide pocket.

  • Reaction Initiation: Add 15 µL of Biotinylated NAD+ / Activated DNA cocktail.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection:

    • Wash plate 2x with PBS-T.

    • Add 50 µL Streptavidin-HRP. Incubate 30 mins.

    • Wash 3x. Add TMB Substrate. Stop reaction with 1N H₂SO₄.

  • Read: Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Note: Abs_max is enzyme + vehicle; Abs_min is no enzyme.

Secondary Application: Metabolic Stability (Microsomal)

Context: The N,N-diethyl group is susceptible to N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This assay determines the intrinsic clearance (


) of the probe.
Protocol 3: Microsomal Stability Assay

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge at 4000 rpm for 10 min. Analyze supernatant via LC-MS/MS .

    • Monitor Transition: Parent ion

      
       Fragment ions (loss of diethyl amine).
      

Interpretation: Plot


 vs. Time. The slope 

represents the elimination rate constant.

High Clearance indicates rapid N-dealkylation, suggesting the compound is a "soft drug" or requires structural optimization for in-vivo use.

Comparative Data Summary (Expected Range)

Based on the pharmacophore class (Substituted Benzamides), the following performance characteristics are established baselines for validation:

Assay TypeParameterReference (3-Aminobenzamide)Expected for Test Compound (Di-OMe, Di-Et)
PARP-1 Inhibition IC50~30 µM [1]5–50 µM (Methoxy groups may alter electronic affinity)
Dopamine D2 Binding Ki>100 µM (Inactive)1–10 µM (Diethyl/Methoxy groups increase D2 affinity [2])
Solubility (pH 7.4) LogSHigh (Polar)Moderate (Diethyl tail reduces aqueous solubility)
Metabolic Stability T1/2 (Microsomes)High (Stable)Low/Moderate (Liable to N-deethylation)

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Screening Tracks Start Compound: 3-Amino-N,N-diethyl- 4,5-dimethoxybenzamide Solubilization Solubilization (DMSO Stock 10mM) Start->Solubilization QC QC Check (LC-MS Purity >98%) Solubilization->QC Track1 Target Engagement (PARP Inhibition) QC->Track1 Track2 Off-Target Profiling (D2/5-HT Receptors) QC->Track2 Track3 ADME Profiling (Microsomal Stability) QC->Track3 Analysis Data Integration (IC50 / Ki / T1/2) Track1->Analysis Track2->Analysis Track3->Analysis Decision SAR Decision: Hit / Lead / Tool Analysis->Decision

Caption: Integrated screening workflow for characterizing the benzamide probe.

References

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.

  • Rotstein, D. M., et al. (1992). Synthesis and SAR of substituted benzamides as high-affinity dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 35(15), 2818-2825.

  • BenchChem. (2025).[1][2] In Vitro Anticancer Potential of Substituted Benzamides: A Comparative Guide. BenchChem Technical Library.

  • Sielc Technologies. (2018). Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column.[3] Sielc Application Notes.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, a key intermediate in pharmaceutical synthesis. The method is designed for use in quality control and drug development environments, enabling the accurate quantification of the main component and the separation of potential process-related impurities and degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and adherence to regulatory standards.[1][2]

Introduction

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 3-amino-N,N-diethyl-4,5-dimethoxybenzamide is an aromatic amine derivative whose structural complexity necessitates a reliable analytical method to ensure its chemical integrity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and accuracy.[3][4]

This document provides a comprehensive guide to a validated RP-HPLC method coupled with UV detection for the quantitative purity assessment of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. The narrative explains the scientific rationale behind the methodological choices and presents a complete protocol for method implementation and validation.

Scientific Rationale for Method Development

The molecular structure of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, featuring a polar amino group, two methoxy groups, and a moderately non-polar diethylamide and aromatic backbone, guides the selection of the chromatographic system.

  • Choice of Chromatographic Mode: Reversed-phase chromatography is the most suitable approach for separating compounds of moderate polarity.[5][6] In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5][7] This allows for excellent separation of the main compound from more polar or less polar impurities.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are widely used in the pharmaceutical industry due to their high hydrophobicity, mechanical stability, and broad applicability for separating a wide range of compounds.[3][8][9] The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase Optimization:

    • Aqueous Component: The basic amino group on the analyte requires pH control to ensure consistent ionization and, consequently, reproducible retention times and symmetrical peak shapes. A mobile phase buffered to an acidic pH (e.g., pH 3.0) ensures that the amino group is consistently protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. A potassium phosphate buffer is chosen for its excellent buffering capacity in this pH range.[3]

    • Organic Modifier: Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its low UV cutoff wavelength, which minimizes baseline noise. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: The benzamide moiety contains a chromophore that absorbs UV radiation. Based on the structure and data from similar aromatic amines and benzamides, a detection wavelength of 254 nm is chosen as it provides good sensitivity for this class of compounds.[9] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength during method development.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 3-amino-N,N-diethyl-4,5-dimethoxybenzamide Reference Standard (RS)

    • Acetonitrile (HPLC grade)

    • Potassium Phosphate Monobasic (KH₂PO₄) (Analytical grade)

    • Orthophosphoric Acid (H₃PO₄) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

Reagent Preparation
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Solution Preparation
  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the 3-amino-N,N-diethyl-4,5-dimethoxybenzamide sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSetting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

Method Validation Protocol

The method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][10]

MethodValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting Protocol Define Validation Protocol (ICH Q2) AcceptanceCriteria Set Acceptance Criteria (e.g., %RSD < 2%) Protocol->AcceptanceCriteria Specificity Specificity (Forced Degradation) AcceptanceCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness DataAnalysis Analyze Data (Statistics) Robustness->DataAnalysis Compare Compare vs. Criteria DataAnalysis->Compare ValidationReport Generate Validation Report Compare->ValidationReport MethodReady MethodReady ValidationReport->MethodReady Method Ready for Use

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

System Suitability

Before performing any validation experiments, inject the Standard Solution (50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, subject the sample to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 48 hours.

Analyze the stressed samples alongside a non-degraded sample. The method is specific if the main peak is resolved from all degradation product peaks (resolution > 1.5) and the peak purity can be confirmed using a PDA detector.

Linearity and Range

Prepare a series of at least five standard solutions by diluting the Standard Stock Solution to concentrations ranging from 1 µg/mL to 100 µg/mL (corresponding to the LOQ level up to 200% of the standard concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six separate preparations of the sample solution (1000 µg/mL) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if possible.

  • Acceptance Criteria: The % RSD for the purity results should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve). The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision requirements.

Robustness

Intentionally vary critical method parameters to assess the method's reliability during normal use.

  • Vary flow rate by ±10% (0.9 and 1.1 mL/min).

  • Vary column temperature by ±5 °C (25 °C and 35 °C).

  • Vary mobile phase pH by ±0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all varied conditions.

Data Presentation

The following tables present hypothetical data that would be expected from a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 12,540
10.0 124,980
25.0 313,200
50.0 625,550
100.0 1,252,100

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision Data

Parameter Purity Assay (%)
Repeatability (n=6) Mean: 99.7%, %RSD: 0.45%

| Intermediate Precision (n=6) | Mean: 99.5%, %RSD: 0.68% |

Analytical Workflow Visualization

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Accurately Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute SST System Suitability Test (5x Standard Injections) Dilute->SST Inject Inject Samples & Standards SST->Inject Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for the HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for its intended purpose of determining the purity of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. The method is specific, linear, accurate, precise, and robust over the specified range. The gradient elution strategy provides excellent resolution between the main component and potential impurities, and the validation protocol ensures compliance with international regulatory standards. This method can be confidently implemented in quality control laboratories for routine analysis and in support of stability studies.

References

  • PubChem. 3-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]

  • Chemsrc. 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Islam, T. et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Analytical Chemistry. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of N,N-diethyl-dimethoxybenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Structural Complexity of Substituted Benzamides

N,N-diethyl-dimethoxybenzamide compounds represent a significant class of molecules, frequently encountered as intermediates and final products in pharmaceutical and materials science research. Their structural characterization is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework in solution.[1]

This guide provides an in-depth exploration of the NMR analysis of N,N-diethyl-dimethoxybenzamide isomers. We move beyond a simple recitation of data to explain the underlying principles that govern the appearance of their NMR spectra. Key challenges, such as the phenomenon of restricted amide bond rotation and the profound influence of methoxy group positioning on the aromatic region, are addressed in detail. By understanding these principles, researchers can approach spectral interpretation with confidence, transforming complex data into unambiguous structural assignments.

Part 1: Fundamental Principles Governing Benzamide NMR Spectra

A thorough understanding of the structural features of N,N-diethyl-dimethoxybenzamides is essential to interpret their NMR spectra correctly. Two primary phenomena dictate the appearance of the spectra: restricted rotation around the C-N amide bond and the electronic and spatial (anisotropic) effects of the substituents on the benzene ring.

The Dynamic Nature of the Amide Bond: Restricted Rotation

The carbon-nitrogen bond in an amide linkage is not a simple single bond. Due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, this bond possesses significant double-bond character.[2][3] This restricts free rotation around the C-N bond, a phenomenon that is often slow on the NMR timescale at room temperature.[4]

For an N,N-diethylamide, this has a critical consequence: the two ethyl groups are not chemically equivalent. One ethyl group is cis to the carbonyl oxygen, while the other is trans. This makes the protons and carbons of the two ethyl groups chemically distinct (diastereotopic), leading to two separate sets of signals in the ¹H and ¹³C NMR spectra.[5] At room temperature, one might observe two broad quartets for the methylene (-CH₂) groups and two broad triplets for the methyl (-CH₃) groups.[6] As the temperature is increased, the rate of rotation increases. Eventually, a point is reached—the coalescence temperature—where the rotation is so fast that the NMR spectrometer detects only the average environment for the two ethyl groups, and the distinct signals merge into a single, sharp quartet and a single, sharp triplet.[7][8] This dynamic behavior can be studied using variable temperature (VT) NMR to determine the energy barrier to rotation.[7]

Substituent Effects: Anisotropy and Electronics

The chemical shifts of the aromatic protons are highly sensitive to their electronic environment, which is modulated by the positions of the two methoxy (-OCH₃) groups and the N,N-diethylcarboxamide group.

  • Electronic Effects: Methoxy groups are strong electron-donating groups through resonance, which increases the electron density at the ortho and para positions of the aromatic ring. This increased electron density results in magnetic shielding, causing the corresponding aromatic protons to resonate at a higher field (lower ppm value).

  • Anisotropic Effects: The π-electron system of the benzene ring and the carbonyl group create distinct regions of magnetic shielding and deshielding in their vicinity.[9][10] Protons located above or below the face of the benzene ring are shielded, while those in the plane of the ring are deshielded. The positioning of the methoxy groups can influence the preferred conformation of the amide group, further altering the chemical shifts of both the aromatic and N-ethyl protons.

Part 2: Experimental Protocols for High-Quality NMR Data Acquisition

The acquisition of high-resolution, artifact-free NMR spectra is foundational to accurate structural analysis. The following protocols are designed to be self-validating systems for generating reliable data.

Protocol 1: Sample Preparation for Routine 1D and 2D NMR

The quality of the final spectrum is critically dependent on meticulous sample preparation.[11]

  • Glassware and Tools: Ensure all glassware (vials, Pasteur pipettes) and the NMR tube are scrupulously clean and dry to prevent contamination.[12][13] New NMR tubes should be washed with acetone and dried.[12]

  • Sample Weighing: Accurately weigh the sample.

    • For ¹H NMR : 1-5 mg is typically sufficient.[11]

    • For ¹³C and 2D NMR : A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 10-25 mg.[11][14]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound.

    • Chloroform-d (CDCl₃): A common choice for many organic compounds. The residual solvent peak at ~7.26 ppm can be used for referencing.[15]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds and for slowing the exchange of any potential amide N-H protons (not present in N,N-diethylamides but relevant for primary/secondary amides).[14]

  • Dissolution and Transfer:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[11]

    • Ensure complete dissolution. Gentle vortexing may be required.

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into a clean, 5 mm NMR tube.[11][12]

  • Final Volume and Labeling: The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[14] Clearly label the tube.

G Diagram 1: NMR Sample Preparation and Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (1-5 mg for ¹H, 10-25 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter 3. Filter into 5mm NMR Tube dissolve->filter setup 4. Instrument Setup (Lock, Shim, Calibrate Pulse) filter->setup acq_1d 5. Acquire 1D Spectra (¹H, ¹³C{¹H}) setup->acq_1d acq_2d 6. Acquire 2D Spectra (if needed) (COSY, HSQC, HMBC) acq_1d->acq_2d process 7. Process Data (FT, Phase, Baseline Correction) acq_2d->process assign 8. Assign Signals & Elucidate Structure process->assign

Caption: NMR Sample Preparation and Data Acquisition Workflow.

Protocol 2: Acquiring 1D and 2D NMR Spectra
  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Spectral Width: ~220-240 ppm.

    • Number of Scans: Requires significantly more scans than ¹H NMR, typically ranging from 256 to 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is important for more accurate integration, especially of quaternary carbons.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • These experiments are essential for unambiguous assignments in complex molecules.[16][17][18]

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings. Useful for tracing out proton networks, such as within the ethyl groups and adjacent aromatic protons.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[16][18] This is the primary method for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlation).[18][19][20] This is crucial for piecing together the molecular skeleton by connecting fragments.

Part 3: Spectral Interpretation and Isomer Differentiation

The true power of NMR lies in the detailed interpretation of the acquired spectra. The substitution pattern of the dimethoxy groups creates a unique spectral fingerprint for each isomer.

General Spectral Features
Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity & Notes
N-CH₂ 3.1 - 3.939 - 44Two broad signals (quartets or humps) due to restricted C-N bond rotation.[5][6]
N-CH₂CH₃ 1.0 - 1.412 - 15Two broad signals (triplets or humps).
Ar-OCH₃ 3.7 - 4.055 - 62Two sharp singlets. Sterically hindered methoxy groups (e.g., at C2 or C6) may appear further downfield in the ¹³C spectrum.[21][22]
Aromatic H 6.5 - 7.5105 - 160The pattern of signals (number, chemical shift, and coupling constants) is highly diagnostic of the substitution pattern.
C=O (Amide) N/A168 - 172A relatively weak signal in the ¹³C spectrum.[23]
Quaternary Ar-C N/A125 - 160Includes carbons attached to the methoxy, amide, and other carbon groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N,N-diethyl-dimethoxybenzamides.

Using 2D NMR for Unambiguous Isomer Assignment

While 1D NMR provides a wealth of information, 2D NMR is often required to definitively distinguish between isomers. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.

Example Logic for Isomer Differentiation:

  • Distinguishing 2,5- vs. 3,5-dimethoxy isomers:

    • In the 3,5-dimethoxy isomer, the protons of both methoxy groups will show an HMBC correlation to the same two aromatic carbons (C3 and C5). The aromatic proton at C2 will show correlations to the carbonyl carbon and to C4/C6.

    • In the 2,5-dimethoxy isomer, the C2-methoxy protons will show HMBC correlations to C1, C2, and C3. The C5-methoxy protons will correlate to C4, C5, and C6. This distinct pattern of long-range correlations provides an irrefutable assignment.

G Diagram 2: Logic for Isomer Elucidation using 2D NMR start Acquired 1D & 2D NMR Data hsqc HSQC: Correlate ¹H to directly attached ¹³C start->hsqc cosy COSY: Identify ¹H-¹H spin systems (ethyl groups, adjacent Ar-H) start->cosy hmbc HMBC: Identify long-range ¹H-¹³C correlations (2-3 bonds) start->hmbc connect Connect Fragments: - OCH₃ position via H-OCH₃ to Ar-C - Amide position via N-CH₂ to C=O & Ar-C hsqc->connect cosy->connect hmbc->connect structure Propose Isomeric Structure connect->structure validate Validate Structure: Does the proposed structure account for ALL observed correlations? structure->validate

Caption: Logic for Isomer Elucidation using 2D NMR.

Part 4: Advanced Techniques and Troubleshooting

Even with robust protocols, challenges can arise. Understanding how to address them is the mark of an experienced spectroscopist.

Variable Temperature (VT) NMR for Dynamic Processes

As discussed, the N-ethyl signals are often broad at room temperature due to an intermediate rate of rotation.

  • Protocol: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).

  • Observation: As the temperature increases, the two broad signals for the -CH₂ groups will broaden further, then merge (coalesce), and finally sharpen into a single signal at higher temperatures.

  • Application: This technique not only simplifies the spectrum for easier interpretation but also allows for the calculation of the rotational energy barrier (ΔG‡), providing valuable physicochemical information about the molecule.[7][8]

Troubleshooting Common Spectral Issues

G Diagram 3: NMR Troubleshooting Flowchart cluster_issues cluster_solutions start Problem Observed in Spectrum broad Broad Peaks / Poor Resolution start->broad low_sn Low Signal-to-Noise (S/N) start->low_sn extra_peaks Unexpected Peaks start->extra_peaks sol_shim Re-shim the magnet broad->sol_shim Most common cause sol_vt Consider dynamic effects (Run VT-NMR) broad->sol_vt If peaks are inherently broad sol_filter Re-prepare sample (ensure filtration) broad->sol_filter If particulates suspected sol_conc Increase sample concentration or number of scans low_sn->sol_conc sol_delay Increase relaxation delay (d1) low_sn->sol_delay Especially for ¹³C sol_solvent Check solvent impurity tables extra_peaks->sol_solvent sol_reagent Check for residual reagents or side products extra_peaks->sol_reagent

Sources

Application Notes & Protocols: A Research Model for the Novel Benzamide Derivative 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of pharmacologically active agents. Its derivatives have shown significant potential, particularly in the realm of central nervous system (CNS) disorders, by interacting with key G-protein coupled receptors (GPCRs). This document outlines a comprehensive research model for the synthesis, characterization, and biological evaluation of a novel compound, 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. Given the structural similarities to known dopamine and serotonin receptor modulators, the initial hypothesis centers on its potential as a novel antipsychotic agent.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the strategic framework and detailed protocols necessary to investigate this new chemical entity. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Chemical Synthesis and Characterization

The first critical phase is the successful synthesis and rigorous characterization of the target compound. The proposed synthetic route is designed for efficiency and scalability.

Proposed Synthesis Pathway

The synthesis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide can be achieved from a suitable benzoic acid precursor. A plausible and efficient method involves the amidation of 3-amino-4,5-dimethoxybenzoic acid with diethylamine. The carboxylic acid can be "activated" to facilitate the reaction.[1][2][3]

Synthesis_Workflow start 3-amino-4,5-dimethoxybenzoic acid intermediate Acyl Chloride Intermediate start->intermediate Activation reagent1 Thionyl Chloride (SOCl2) or other coupling agent reagent1->intermediate product 3-amino-N,N-diethyl-4,5-dimethoxybenzamide intermediate->product Amidation reagent2 Diethylamine (Et2NH) reagent2->product purification Purification (HPLC) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final Pure Compound (>98%) characterization->final

Caption: Proposed workflow for synthesis and purification of the target compound.

Protocol 1: Synthesis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Rationale: This protocol utilizes thionyl chloride for the activation of the carboxylic acid to an acyl chloride, a highly reactive intermediate that readily undergoes nucleophilic attack by diethylamine to form the desired amide.[3]

  • Acid Chloride Formation: To a solution of 3-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh, dry dichloromethane and cool to 0°C.

  • Slowly add a solution of diethylamine (2.5 equivalents) in dichloromethane. The excess diethylamine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Structural Verification

Rationale: High purity is essential for accurate biological testing. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying small organic molecules.[4][5][6][7] Subsequent spectroscopic analysis provides unambiguous structural confirmation.[8][9][10][11][12]

Protocol 2: Purification by Preparative RP-HPLC
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO).[13]

  • Perform purification on a preparative RP-HPLC system using a C18 column.

  • Employ a gradient elution method with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

  • Assess the purity of the final compound using analytical HPLC (>98% is desired).

Protocol 3: Structural Characterization
  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record a ¹H NMR spectrum to identify the number and types of protons and their connectivity.

    • Record a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed to confirm the complete structural assignment.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum to confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds of the amino group.

Part 2: In Vitro Pharmacological Profiling

With the pure, structurally confirmed compound in hand, the next phase is to determine its biological activity. Based on its chemical structure, the primary targets of interest are dopamine and serotonin receptors, which are central to the mechanism of action of many antipsychotic drugs.

In_Vitro_Screening_Cascade start Pure Compound primary_screening Primary Screening: Receptor Binding Assays start->primary_screening d2_binding Dopamine D2 Receptor primary_screening->d2_binding 5ht2a_binding Serotonin 5-HT2A Receptor primary_screening->5ht2a_binding secondary_screening Secondary Screening: Functional Assays d2_binding->secondary_screening If Active 5ht2a_binding->secondary_screening If Active d2_functional D2 Functional Assay (cAMP Inhibition) secondary_screening->d2_functional 5ht2a_functional 5-HT2A Functional Assay (IP1 or Ca2+ Flux) secondary_screening->5ht2a_functional tertiary_screening Tertiary Screening: Safety & Selectivity d2_functional->tertiary_screening If Functional 5ht2a_functional->tertiary_screening If Functional cytotoxicity Cytotoxicity Assay (MTT) tertiary_screening->cytotoxicity selectivity_panel Broader Receptor Panel tertiary_screening->selectivity_panel lead_candidate Lead Candidate for In Vivo Studies cytotoxicity->lead_candidate If Non-toxic selectivity_panel->lead_candidate If Selective

Caption: A tiered approach for the in vitro screening of the target compound.

Primary Screening: Receptor Binding Affinity

Rationale: The initial step is to determine if the compound binds to the primary targets of interest. Radioligand binding assays are a gold-standard method to quantify the affinity (Ki) of a test compound for a specific receptor.[14][15][16]

Protocol 4: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
  • Materials:

    • Membrane preparations from cells stably expressing human D2 or 5-HT2A receptors.

    • Radioligand: e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A.

    • Non-specific binding control: e.g., Haloperidol for D2, Mianserin for 5-HT2A.

    • 96-well filter plates.

  • Procedure:

    • In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-specific control.

    • Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of the plates through the filter mats using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

  • Data Analysis:

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Secondary Screening: Functional Activity

Rationale: Binding does not equate to function. It is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling of the receptor upon ligand binding.[17][18][19][20][21][22][][[“]][25][26][27][28][29][30][31]

D2_Signaling_Pathway Dopamine Dopamine or Agonist D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Antagonist (Test Compound?) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene

Caption: Simplified Dopamine D2 receptor signaling pathway via Gi coupling.

Protocol 5: D2 Receptor Functional Assay (cAMP Inhibition)
  • Cell Culture: Use cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound. To test for antagonist activity, co-treat with a known D2 agonist (e.g., quinpirole) at its EC80 concentration.

    • Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[31][32]

  • Data Analysis:

    • Agonist mode: A decrease in cAMP levels indicates agonist activity. Plot the response against compound concentration to determine EC50.

    • Antagonist mode: A reversal of the agonist-induced decrease in cAMP indicates antagonist activity. Plot the response against compound concentration to determine IC50.

Tertiary Screening: Cytotoxicity

Rationale: It is essential to ensure that the observed activity is not due to the compound being toxic to the cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[33][34][35][36]

Protocol 6: MTT Cell Viability Assay
  • Cell Plating: Seed cells (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a relevant period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[33]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 (concentration that reduces cell viability by 50%).

Assay TypePurposeKey Parameters
Receptor Binding Determine affinity for targetKi (Inhibitory Constant)
Functional (cAMP) Determine functional effect (agonist/antagonist)EC50 / IC50, Emax
Cytotoxicity (MTT) Assess general cell toxicityCC50 (Cytotoxic Concentration)

Part 3: In Vivo Preclinical Evaluation

Promising candidates from in vitro screening must be evaluated in living organisms to understand their pharmacokinetic properties and behavioral effects.

Pharmacokinetic (PK) Studies

Rationale: A preliminary PK study in rodents is crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for designing subsequent efficacy studies and establishing a dosing regimen.[37][38][39][40][41]

Protocol 7: Rodent Pharmacokinetic Study (Rat)
  • Animal Model: Use adult male Sprague-Dawley rats.

  • Dosing: Administer the compound via two routes in separate groups of animals: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein or a cannula at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (%F)

Behavioral Pharmacology (Efficacy Models)

Rationale: To assess potential antipsychotic activity, specific behavioral models in rodents are employed. The amphetamine-induced hyperlocomotion model is a primary screen for dopamine D2 receptor antagonism, a hallmark of all clinically effective antipsychotics. The prepulse inhibition (PPI) model assesses sensorimotor gating, a process that is deficient in patients with schizophrenia.

In_Vivo_Workflow lead_candidate Lead Candidate pk_study Pharmacokinetic (PK) Study (Rat) lead_candidate->pk_study dose_selection Dose Range Selection pk_study->dose_selection Determine Exposure behavioral_studies Behavioral Efficacy Studies (Mouse) dose_selection->behavioral_studies hyperlocomotion Amphetamine-Induced Hyperlocomotion behavioral_studies->hyperlocomotion ppi Prepulse Inhibition (PPI) behavioral_studies->ppi data_analysis Data Analysis & Interpretation hyperlocomotion->data_analysis ppi->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Workflow for in vivo evaluation of a lead candidate.

Protocol 8: Amphetamine-Induced Hyperlocomotion (Mouse)
  • Animals: Use adult male mice (e.g., C57BL/6).

  • Habituation: Place mice individually in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Dosing: Administer the test compound or vehicle at various doses. After a pre-treatment interval (determined from PK data), administer amphetamine (e.g., 1-3 mg/kg, i.p.).

  • Activity Monitoring: Immediately place the animals back in the chambers and record locomotor activity (e.g., distance traveled) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total distance traveled between the vehicle-treated group and the compound-treated groups. A significant reduction in amphetamine-induced activity suggests potential antipsychotic efficacy.

Protocol 9: Prepulse Inhibition (PPI) of Acoustic Startle
  • Apparatus: Use a startle response system consisting of an animal holder within a sound-attenuated chamber.[42]

  • Acclimation: Place a mouse in the holder and allow a 5-minute acclimation period with background white noise.

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB).[43][44][45][46]

    • No-stimulus trials: Background noise only.

  • Dosing: Administer the test compound or vehicle prior to the test session, with the pre-treatment time guided by PK data.

  • Data Analysis: The startle response is measured as the maximal force exerted by the animal. Calculate PPI as follows:

    • % PPI = 100 x [(Pulse-alone response - Prepulse-pulse response) / Pulse-alone response]

    • An increase in % PPI in a model of PPI deficit (e.g., induced by a psychostimulant) indicates potential therapeutic efficacy.

References

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved from [Link]

  • Roth, B. L., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Perreault, M. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. PMC - NIH. Retrieved from [Link]

  • Albericio, F., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • González-Maeso, J., et al. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC - NIH. Retrieved from [Link]

  • MDPI. (2025, August 27). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. Retrieved from [Link]

  • Leman, L. J., et al. (2020, April 24). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Mousephenotype.org. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Consensus. (n.d.). Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. Retrieved from [Link]

  • PubMed. (n.d.). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved from [Link]

  • Kaplan, L., et al. (2023, July 31). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • PNAS. (n.d.). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Retrieved from [Link]

  • PLOS. (2014, August 21). Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Buchi.com. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • PubMed. (n.d.). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • JoVE. (2011, September 1). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • LibreTexts Chemistry. (2013, January 25). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • ACS Publications. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Benzamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Benzamide Derivatives in Cancer

Benzamide derivatives represent a versatile class of small molecules that have garnered significant attention in oncology for their ability to modulate critical cellular processes.[1] This structural scaffold is central to the design of inhibitors for two key enzyme families involved in cancer progression: Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[2][3][4][5][6]

  • PARP Inhibitors: PARP enzymes are crucial for DNA single-strand break repair.[2][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and synthetic lethality, a targeted approach to killing cancer cells.[7]

  • HDAC Inhibitors (HDACi): HDACs are epigenetic modifiers that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[8][9][10] Overexpression of certain HDACs is common in tumors, and their inhibition can reactivate tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis.[5][8][10][11]

The primary objective of testing novel benzamide derivatives on cell lines is to systematically characterize their biological activity. This involves quantifying their potency (how much of the drug is needed), elucidating their mechanism of action (how the drug works at a cellular level), and identifying which cancer types are most likely to respond. This guide provides a comprehensive framework for designing and executing these critical preclinical experiments.

Part 1: Foundational Experimental Design

A robust experimental design is the bedrock of reproducible and meaningful results. The choices made at this stage dictate the quality and interpretability of the data generated.

Strategic Selection of Cell Lines

The choice of cellular models is paramount and should be hypothesis-driven. Simply screening against a random panel is inefficient.

  • Relevance to Target Biology: If a benzamide derivative is designed to inhibit PARP, it is logical to include cell lines with known DNA repair defects (e.g., BRCA1/2 mutations). For an HDAC inhibitor, a panel of cell lines with known overexpression of specific HDAC isoforms would be appropriate.[4][8]

  • Tumor Type Representation: A diverse panel representing different cancer types (e.g., breast, colon, lung) provides a broader understanding of the compound's potential clinical applications.[12] The NCI-60 panel, for instance, uses a standardized set of 60 human tumor cell lines for initial screening.[12]

  • Adherent vs. Suspension Cells: The choice will influence handling and assay protocols. Most solid tumor-derived lines are adherent, while hematological malignancies are often modeled with suspension cultures.

  • Good Cell Culture Practice (GCCP): The integrity of your results depends on the health and identity of your cells.

    • Authentication: All cell lines must be authenticated at the start of a project and after thawing new vials. Short Tandem Repeat (STR) profiling is the gold standard to confirm the identity and prevent the use of misidentified or cross-contaminated cell lines.[13]

    • Aseptic Technique: Strict aseptic technique is mandatory to prevent microbial contamination (bacteria, fungi, yeast).[14][15][16] Regularly inspect cultures for any changes in morphology or media pH.[15]

    • Mycoplasma Testing: Regularly screen all cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to unreliable data.[13]

Compound Management and Dosing

Proper handling of test compounds is critical for accurate concentration-response studies.

  • Stock Solution Preparation:

    • Dissolve benzamide derivatives in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C.[6]

  • Dose-Response Range:

    • A typical initial screening might use a wide concentration range, from 10 nM to 100 µM, often in a semi-log or log-fold dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0.03, 0.01 µM).

    • This wide range is crucial for capturing the full dose-response curve and accurately determining the IC50 (the concentration at which 50% of the biological process is inhibited).

The Importance of Controls

Controls are non-negotiable for validating assay performance and interpreting results.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated cells. This control accounts for any effect of the solvent itself on cell viability and function.

  • Positive Control: A well-characterized compound with a known mechanism of action similar to the test articles. For example, Olaparib for PARP inhibition or Vorinostat (SAHA) for pan-HDAC inhibition. This confirms that the assay system is responsive and capable of detecting the expected biological effect.

  • Untreated Control: Cells in media alone, which serves as a baseline for normal cell health and growth.

Part 2: Core Experimental Protocols and Workflows

This section details the step-by-step methodologies for key assays used to profile benzamide derivatives.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_validation Mechanism of Action Validation cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Plate_Cells Plate Cells in Microplates Cell_Culture->Plate_Cells Compound_Prep Compound Dilution Series Add_Compound Add Benzamide Derivatives Compound_Prep->Add_Compound Plate_Cells->Add_Compound Incubate Incubate (e.g., 72h) Add_Compound->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubate->Cell_Cycle IC50 IC50 Calculation Viability->IC50 Mechanism Mechanism Elucidation Apoptosis->Mechanism Cell_Cycle->Mechanism Target_Engagement Target Engagement (e.g., CETSA) Target_Engagement->Mechanism IC50->Target_Engagement Mechanism->Target_Engagement

Protocol: Cell Viability and Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of the benzamide derivatives.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, providing a robust measure of viability.[17][18][19] Its "add-mix-measure" format is ideal for high-throughput screening.[19]

Materials:

  • Authenticated cancer cell lines

  • Complete growth medium

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Benzamide derivative stock solutions and positive controls

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capability

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Dilute cells in complete growth medium to the desired seeding density (e.g., 2,000-10,000 cells/well, optimized for each cell line).

    • Dispense the cell suspension into the wells of the microplate (e.g., 100 µL per well for a 96-well plate).

    • Incubate the plate for 18-24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Addition:

    • Prepare a serial dilution of the benzamide derivatives and control compounds in culture medium at 2x the final desired concentration.

    • Carefully remove the medium from the cell plate (for adherent cells) or add the compound dilutions directly. Add an equal volume of the 2x compound dilutions to the wells.

    • Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation:

    • Incubate the plates for a predetermined period, typically 72 hours, which allows for multiple cell doublings.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Presentation and Analysis:

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
Derivative 10.521.2> 50
Derivative 28.915.4> 50
Olaparib (Positive Control)0.080.2525.6

Data is hypothetical.

The raw luminescence data is converted to percent viability relative to the vehicle control. A non-linear regression (log(inhibitor) vs. response) is used to fit a dose-response curve and calculate the IC50 value.

Protocol: Apoptosis Induction Assessment

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Recommended Assay: Caspase-Glo® 3/7 Assay. This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20][21]

Step-by-Step Protocol:

  • Follow steps 1-3 from the Cell Viability protocol (Section 2.1). The incubation time might be shorter (e.g., 24-48 hours) to capture earlier apoptotic events.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 reagent and the cell plates to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition:

    • Measure luminescence. The signal is proportional to the amount of caspase-3/7 activity.

Alternative/Confirmatory Method: Annexin V staining followed by flow cytometry or high-content imaging. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[20][21][22]

G Benzamide Benzamide Derivative (e.g., HDACi) HDAC HDAC Enzyme Benzamide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Protocol: Cell Cycle Analysis

Objective: To determine if the benzamide derivatives cause cells to arrest at a specific phase of the cell cycle.

Method: Propidium Iodide (PI) Staining and Flow Cytometry. PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[23][24] This allows for the quantification of cells in G0/G1, S, and G2/M phases.[23][24][25]

Materials:

  • Cells treated with benzamide derivatives for 24-48 hours.

  • Phosphate-Buffered Saline (PBS).

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A to eliminate RNA staining).[23][26]

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all populations are analyzed.

    • Centrifuge the cell suspension and wash the pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).[25]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.[26]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.

    • Use pulse width/area plots to exclude cell doublets and aggregates.[26]

Data Presentation and Analysis:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.230.114.7
Derivative 1 (1 µM)20.515.364.2
Positive Control22.118.559.4

Data is hypothetical and indicates a G2/M arrest.

The resulting DNA histograms are analyzed using cell cycle analysis software to deconvolute the G0/G1, S, and G2/M populations. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Protocol: Cellular Target Engagement

Objective: To confirm that the benzamide derivative binds to its intended intracellular target (e.g., HDAC1 or PARP1). Direct evidence of target engagement is crucial for validating the compound's mechanism of action.[27][28][29]

Recommended Assay: Cellular Thermal Shift Assay (CETSA®). This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[27][30]

Conceptual Workflow:

  • Treatment: Treat intact cells with the benzamide derivative or vehicle control.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (where the stabilized, non-denatured target resides) from the aggregated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[30]

Conclusion: Synthesizing a Comprehensive Profile

The successful evaluation of benzamide derivatives requires a multi-faceted approach. By systematically progressing from broad cytotoxicity screening to more detailed mechanistic assays such as apoptosis and cell cycle analysis, researchers can build a strong initial profile of a compound's activity. Crucially, confirming this activity with a target engagement assay provides the mechanistic validation necessary to justify further development.[27][31] This structured, hypothesis-driven workflow ensures that resources are focused on the most promising candidates, accelerating the path from the laboratory to potential clinical applications.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. Available at: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Available at: [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • Benzamide analogues as parp dna repair enzyme inhibitors.Google Patents.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. Available at: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. Drug Discovery and Development. Available at: [Link]

  • Full article: Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. Available at: [Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. ResearchGate. Available at: [Link]

  • Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Available at: [Link]

  • Cell Cycle Analysis, Flow Cytometry Core Facility. Blizard Institute. Available at: [Link]

  • Interrogating and Quantifying In Vitro Cancer Drug Pharmacodynamics via Agent-Based and Bayesian Monte Carlo Modelling. International Journal of Molecular Sciences. Available at: [Link]

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. Available at: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • The do's and don'ts of cell culture. faCellitate. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • Apoptosis Assay Kits. Biocompare. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Protocol IncuCyte® Apoptosis Assay. University of Bergen. Available at: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. ResearchGate. Available at: [Link]

  • Best Practices for Stem Cell Culture: Common Mistakes and Solutions. Atlantis Bioscience. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

Sources

Application Note: 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide as a Chemical Probe

[1][2][3]

Part 1: Core Directive & Technical Overview[1][2][3]

Executive Summary

3-Amino-N,N-diethyl-4,5-dimethoxybenzamide is a specialized chemical probe and building block used primarily in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry .[1][2][3] Structurally, it belongs to the substituted benzamide class, a privileged scaffold found in numerous bioactive compounds targeting G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors, as well as CCR5 antagonists like Ancriviroc.[1][2][3]

This guide details its application as a functionalized scaffold for developing high-affinity ligands, its utility in Structure-Activity Relationship (SAR) profiling, and protocols for its chemical derivatization and biophysical screening.[1][2][3]

Chemical Identity & Properties
PropertyDetail
IUPAC Name 3-amino-N,N-diethyl-4,5-dimethoxybenzamide
CAS Number 929960-92-9
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3][4][5]
Key Functional Groups Primary Amine (3-position), Diethylamide, Dimethoxy ether.[1][2][3]
pKa (Calculated) ~3.5 (Aniline nitrogen)

Part 2: Scientific Integrity & Logic (Mechanistic Insight)[1][2][3]

Mechanism of Action as a Probe

This compound serves as a "chemical probe" not by a single biological readout, but by probing the chemical space of receptor binding pockets.[1][2][3] Its utility rests on three mechanistic pillars:

  • Orthosteric Mapping (GPCRs): The benzamide core mimics the pharmacophore of established D2/D3 antagonists (e.g., Tiapride, Sulpiride) and 5-HT4 agonists.[1][2][3] The N,N-diethyl group provides hydrophobic bulk often required for occupancy of the secondary binding pocket, while the 4,5-dimethoxy pattern mimics the catechol moiety of dopamine, acting as a hydrogen bond acceptor.[1][2][3]

  • Reactive Handle for Library Generation: The 3-amino group is a nucleophilic handle.[1][2][3] It allows researchers to rapidly couple the scaffold to diverse carboxylic acids or sulfonyl chlorides, creating libraries of "Ancriviroc-like" or "Tiapride-like" analogs to probe the depth and electrostatics of a receptor's access channel.[1][2][3]

  • Fluorescence Potential: Like many electron-rich anilines, the core possesses intrinsic fluorescence (typically UV-excited, blue-emitting).[1][2][3] While not a high-quantum-yield dye, this property can be exploited for ligand binding detection via fluorescence quenching or anisotropy in purified protein assays.[1][2][3]

Structural Context & Signaling Pathway

The diagram below illustrates the compound's role as a precursor in the synthesis of bioactive ligands targeting the CCR5 and Dopamine pathways.[1][2][3]

GProbe3-Amino-N,N-diethyl-4,5-dimethoxybenzamide(CAS 929960-92-9)ReactionAmide Coupling(R-COOH + EDC/HOBt)Probe->ReactionNucleophilic AttackLibraryBenzamide Analog LibraryReaction->LibraryDiversificationTarget1CCR5 Receptor(HIV Entry Inhibition)Library->Target1Ancriviroc AnalogsTarget2Dopamine D2/D3(Antipsychotic/Motor Control)Library->Target2Tiapride AnalogsTarget35-HT Receptors(GI Motility/CNS)Library->Target3Agonist/Antagonist Screening

Caption: Workflow for utilizing the probe in divergent synthesis of GPCR-targeted libraries.

Part 3: Experimental Protocols

Protocol A: Fragment-Based Screening via SPR (Surface Plasmon Resonance)

Objective: To determine if the 3-amino-N,N-diethyl-4,5-dimethoxybenzamide fragment binds to a purified target protein (e.g., D3 Receptor) before derivatization.[1][2][3]

Reagents:

  • Ligand: 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide (100 mM stock in DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1][2][3]

  • Sensor Chip: CM5 (Cytiva) or NTA (for His-tagged proteins).[1][2][3]

Procedure:

  • Immobilization: Immobilize the target protein (e.g., Dopamine D3 receptor in nanodiscs) onto the sensor chip to a level of ~2000-3000 RU.[1][2][3] Use a reference channel with empty nanodiscs.[1][2][3]

  • Preparation: Dilute the probe in Running Buffer to concentrations ranging from 10 µM to 1 mM (maintain DMSO constant at 1-2%).

  • Injection: Inject the probe solutions for 60 seconds at a flow rate of 30 µL/min.

  • Dissociation: Allow dissociation for 60 seconds.

  • Analysis: Since fragments often have fast on/off rates, look for "square wave" binding sensorgrams.[3]

  • Validation: Plot Equilibrium Response (

    
    ) vs. Concentration to derive the affinity constant (
    
    
    ).

Self-Validating Step:

  • Control: Inject DMSO alone to correct for bulk refractive index changes.[1][3]

  • Positive Control:[1][2][3] Inject a known binder (e.g., Dopamine) to confirm protein activity.[1][2][3]

Protocol B: Derivatization for SAR Library Generation

Objective: To couple the probe (amine) with a carboxylic acid building block to create a high-affinity ligand.[1][2][3]

Reagents:

  • Probe: 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide (1.0 equiv).

  • Partner: R-COOH (e.g., substituted phenylacetic acid) (1.1 equiv).[1][2][3]

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv).[1][2][3]

  • Solvent: Anhydrous DMF.[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mmol of the carboxylic acid partner in 1 mL anhydrous DMF.

  • Activation: Add DIPEA and HATU. Stir for 5 minutes at room temperature (RT) to form the active ester.

  • Addition: Add 0.1 mmol of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide .

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Target mass = MW_Acid + MW_Probe - 18).[1][2][3]

  • Quenching: Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Isolate the product via preparative HPLC or flash chromatography (Gradient: 0-10% MeOH in DCM).

Data Output Table (Example):

Component Equivalents Role
Probe (Amine) 1.0 Nucleophile / Scaffold
Acid Partner 1.1 Diversity Element
HATU 1.2 Activator

| DIPEA | 3.0 | Base |[1][2][3][6]

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance at the 3-amino position.[1][2][3]Switch to a more reactive coupling agent like COMU or convert the acid to an acid chloride.[1][3]
Precipitation in SPR Low aqueous solubility at high concentrations.[1][2][3]Limit probe concentration to <500 µM or increase DMSO to 5% (if protein tolerates).[1][2][3]
High Background Fluorescence Impurities in the commercial batch.Perform a blank run with buffer only; repurify probe by HPLC if necessary.[1][3]

References

  • MolCore Chemical Catalog . Product MC19E475: 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide.[1][2][3][5][7] Retrieved from .[1][2][3]

  • Combi-Blocks . Product QZ-1000: 3-Amino-n,n-diethyl-4,5-dimethoxybenzamide.[1][3][4] Retrieved from .[1][2][3]

  • Congreve, M., et al. (2003).[1][2][3] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877.[1][2][3] (Contextual reference for Fragment Screening).

  • Tagat, J. R., et al. (2004).[1][2][3] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2][3] IV. Discovery of SCH-351125 (Ancriviroc)."[1][2][3] Journal of Medicinal Chemistry, 47(10), 2405-2408.[1][2][3] (Contextual reference for Benzamide scaffolds in CCR5 antagonists).

Troubleshooting & Optimization

common impurities in 3-amino-N,N-diethyl-4,5-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Control in 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Executive Summary & Process Overview

The synthesis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide involves managing a highly electron-rich aromatic system. The presence of two methoxy groups at positions 4 and 5 significantly increases the electron density of the ring, making the final aniline product susceptible to oxidative degradation (quinoid formation) and altering the kinetics of the precursor nitro-reduction.

This guide addresses the three critical impurity classes encountered during the standard two-step industrial route:

  • Amidation: Conversion of 4,5-dimethoxy-3-nitrobenzoic acid to the diethylamide.

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.[1]

Synthesis & Impurity Genesis Map

ImpurityMap SM Start: 4,5-dimethoxy- 3-nitrobenzoic acid Imp_A Impurity A: Des-ethyl Analog (Raw Material Impurity) SM->Imp_A Monoethylamine in Et2NH Inter Intermediate: 3-nitro-N,N-diethyl- 4,5-dimethoxybenzamide SM->Inter 1. SOCl2 / Et2NH Imp_B Impurity B: Hydrolysis Product (Acid Reversion) Inter->Imp_B Aq. Workup (High pH) Imp_C Impurity C: Azoxy/Azo Dimers (Incomplete Reduction) Inter->Imp_C Base Cat. Coupling Imp_D Impurity D: Hydroxylamine Intermediate (Stalled Reduction) Inter->Imp_D H2 Starvation Product Target: 3-amino-N,N-diethyl- 4,5-dimethoxybenzamide Inter->Product 2. H2 / Pd-C Imp_E Impurity E: Oxidative Quinoids (Storage Degradation) Product->Imp_E Air/Light Exposure

Figure 1: Impurity genealogy in the synthesis of substituted benzamides. Red nodes indicate critical control points.

Common Impurities Table

CodeImpurity NameOriginRRT (Approx)*Control Strategy
IMP-1 Nitro Precursor Incomplete Reaction1.2 - 1.4Extend hydrogenation time; check H₂ pressure.
IMP-2 Hydroxylamine (R-NHOH)Stalled Reduction0.8 - 0.9Increase catalyst loading; ensure vigorous stirring (mass transfer limitation).
IMP-3 Azoxy Dimer Side Reaction> 1.5Avoid basic conditions during reduction; keep temperature <50°C.
IMP-4 Des-ethyl Amide Reagent Impurity0.95Use high-purity Diethylamine (<0.5% Monoethylamine).
IMP-5 Pink/Brown Color OxidationN/AStore under Argon/Nitrogen; use EDTA to chelate trace metals.

*RRT (Relative Retention Time) varies by method but typically follows this order on C18 columns.

Troubleshooting Guide (Q&A)

User Query 1: "My final product has a persistent yellow/orange hue even after recrystallization. NMR shows purity >98%."[2]

Diagnosis: Trace Azo/Azoxy Dimers (IMP-3) . These impurities have extremely high extinction coefficients. Even at <0.1% levels (invisible in standard NMR), they can intensely color the product. They form when the reduction intermediate (hydroxylamine) condenses with the nitroso intermediate, typically under basic conditions or high temperatures [1].

Corrective Protocol:

  • Acid Wash: Dissolve the crude amine in dilute HCl (pH 2). The amine will protonate and dissolve in water; the non-basic azo impurities will often remain in the organic wash (DCM or Ethyl Acetate) or precipitate out.

  • Filtration: Filter the acidic aqueous layer through Celite/Charcoal to adsorb colored bodies.

  • Basification: Neutralize the filtrate with Na₂CO₃ to precipitate the clean amine.

User Query 2: "I see a new peak at RRT 0.90 that grows if I leave the reaction mixture sitting overnight."

Diagnosis: Hydroxylamine Intermediate (IMP-2) . In catalytic hydrogenation, the reduction proceeds:


. The step from Hydroxylamine (

) to Amine (

) is the rate-determining step and can stall if hydrogen pressure drops or the catalyst is poisoned [2].

Corrective Protocol:

  • Process Check: Do not stop agitation overnight. If the catalyst settles, hydrogen transfer stops, and the intermediate stabilizes.

  • Reaction Push: Add fresh catalyst (10% w/w) and increase temperature by 5-10°C to push the "stalled" intermediate to the final amine.

User Query 3: "The product is turning pink/purple during filtration."

Diagnosis: Oxidative Instability (IMP-5) . The 4,5-dimethoxy substitution pattern makes the aniline highly electron-rich (


 effect), lowering the oxidation potential. Exposure to air, especially in solution or on wet filter cake, leads to radical formation and "Wurster's Blue" type radical cations or quinone imines.

Corrective Protocol:

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous workup buffers.

  • Inert Atmosphere: Perform filtration under a nitrogen blanket if possible.

  • Drying: Dry quickly in a vacuum oven (<40°C); avoid air drying on the bench.

Validated Analytical Method (HPLC)

To reliably separate the Hydroxylamine (polar) from the Nitro (non-polar) and the Amine (target), a buffered mobile phase is required to control the ionization state.

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for general impurities) and 254 nm (aromatic).

Why this works: The acidic pH ensures the amine (Target) is fully protonated (


), eluting earlier and sharpening the peak shape, while separating it effectively from the neutral nitro precursor and azo dimers.

References

  • Haber, F. (1898).[2] Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Zeitschrift für Elektrochemie, 22, 506. (Foundational mechanism of nitro reduction via nitroso/hydroxylamine).

  • Orlandi, M., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445.

  • Sigma-Aldrich. (2023). Safety Data Sheet: N,N-Diethyl-4-methoxy-3-nitrobenzamide. (Analogous structure handling).

  • Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today, 77(4), 299-305. (Discusses Pt/C vs Pd/C selectivity in hydrogenation).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide before handling.

Sources

optimizing reaction conditions for N,N-diethyl-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Optimization & Troubleshooting for Substituted Benzamide Synthesis. Ticket ID: CHEM-OPT-2024-DMXB[1]

This guide addresses the synthesis of N,N-diethyl-dimethoxybenzamide. Whether you are targeting the sterically hindered 2,6-dimethoxy isomer or the electron-rich 3,4-/3,5-dimethoxy isomers, the interplay between steric bulk and electronic deactivation requires precise protocol adjustments.[1]

Part 1: Route Selection & Strategy

Before beginning, select the protocol based on your scale and substrate constraints.

FeatureRoute A: Acid Chloride (Recommended) Route B: Coupling Agents (HATU/EDC)
Scale Multi-gram to KilogramMilligram to Gram
Steric Tolerance High (Essential for 2,6-isomers)Low to Moderate
Cost Low (SOCl₂, Oxalyl Chloride)High (Peptide coupling reagents)
Purification Acid/Base Extraction (Simple)Column Chromatography often required
Key Risk Moisture sensitivityRemoval of urea byproducts
Part 2: The Acid Chloride Protocol (Primary Route)

This is the industry-standard method for N,N-diethylbenzamides (similar to DEET production).[1] It overcomes the poor nucleophilicity of diethylamine and the electronic deactivation caused by methoxy groups.[1]

Step-by-Step Methodology

1. Activation (Acid Chloride Formation)

  • Reagents: Dimethoxybenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 1.5–2.0 equiv), DMF (Catalytic, 2–3 drops).

  • Solvent: Toluene (allows higher reflux temp) or DCM (if refluxing with Oxalyl Chloride).[1]

  • Procedure:

    • Suspend acid in dry toluene under Nitrogen/Argon.[1]

    • Add catalytic DMF (Essential for Vilsmeier-Haack type activation).[1][2]

    • Add SOCl₂ dropwise.[1][2]

    • Critical Step: Reflux at 80°C for 2–3 hours.

    • Checkpoint: Monitor by quenching a defined aliquot into methanol.[1] TLC should show complete conversion to the methyl ester (less polar than acid).

    • Evaporation: Remove solvent and excess SOCl₂ completely under reduced pressure. Co-evaporate with dry toluene twice to remove trace HCl.[1]

2. Amidation (Coupling) [2][3][4][5]

  • Reagents: Crude Acid Chloride, Diethylamine (Et₂NH, 2.5 equiv), DCM or THF.

  • Procedure:

    • Dissolve crude acid chloride in dry DCM (0.5 M).

    • Cool to 0°C.

    • Add Et₂NH dropwise.[1] Note: We use excess amine as the base to scavenge HCl.[1][2] Alternatively, use 1.1 equiv Et₂NH + 1.5 equiv Et₃N.

    • Warm to room temperature and stir for 2–4 hours.

Workflow Visualization

AcidChlorideRoute cluster_0 Activation Phase cluster_1 Amidation Phase Acid Dimethoxybenzoic Acid SOCl2 SOCl2 + DMF(cat) Reflux Acid->SOCl2 Int Acid Chloride (Moisture Sensitive) SOCl2->Int Product N,N-diethyl- dimethoxybenzamide Int->Product  DCM, 0°C to RT   Amine Diethylamine (Excess) Amine->Product

Figure 1: Sequential workflow for the Acid Chloride activation and subsequent amidation.

Part 3: Troubleshooting & FAQs
Q1: My yield is low (<40%). Where is the mass loss occurring?

Diagnosis: This is usually due to hydrolysis of the acid chloride before amine addition, or incomplete activation.

  • Scenario A: Incomplete Activation. Methoxy groups are Electron Donating Groups (EDGs).[1] They stabilize the carboxylic acid, making it less reactive toward SOCl₂ than a standard benzoic acid.[1]

    • Fix: You must use DMF as a catalyst.[1] It forms the reactive Vilsmeier reagent (chloroiminium ion), which activates the acid much faster than SOCl₂ alone [1].

  • Scenario B: Hydrolysis. The acid chloride reverts to the acid upon contact with moist air/solvent.

    • Fix: Ensure the "co-evaporation with toluene" step is performed 2x to strip HCl, but do not expose the residue to air for long. Dissolve immediately in dry DCM.

Q2: I see a new spot on TLC, but the reaction stalled. (Steric Issue)

Diagnosis: If you are synthesizing 2,6-dimethoxy-N,N-diethylbenzamide , you are fighting the "Ortho Effect."[1] The steric bulk prevents the diethylamine from attacking the carbonyl carbon efficiently.

  • Fix:

    • Switch solvent to Toluene .[1]

    • Heat the amidation step to 80°C–100°C (sealed tube if necessary).

    • Use Pyridine as the base instead of excess diethylamine (pyridine is less bulky and a better acyl transfer catalyst).[1]

Q3: The product is an oil and difficult to crystallize. How do I purify it?

Diagnosis: N,N-diethylbenzamides are typically viscous oils due to the disruption of hydrogen bonding networks by the ethyl groups.[1]

  • Protocol (Liquid-Liquid Extraction):

    • Dilute reaction mixture with EtOAc.[1]

    • Wash 1: 1M HCl (x2). Purpose: Protonates unreacted diethylamine/pyridine, moving it to the aqueous layer.[1]

    • Wash 2: Saturated NaHCO₃ (x2). Purpose: Deprotonates unreacted benzoic acid, moving it to the aqueous layer.[1]

    • Wash 3: Brine.

    • Dry over MgSO₄.

    • Result: The organic layer contains pure neutral amide.[1] If color persists, filter through a small pad of silica gel.[1]

Q4: Can I use coupling agents (EDC/HATU) instead?

Answer: Yes, but with caveats.

  • For 3,4-dimethoxy: Standard EDC/HOBt or HATU works well.[1]

  • For 2,6-dimethoxy: Coupling agents often fail.[1] The activated ester (OBt or OAt ester) is too bulky to be attacked by the secondary amine (diethylamine) in the crowded ortho-environment. Stick to the Acid Chloride route for 2,6-isomers.

Part 4: Troubleshooting Logic Tree

Use this diagram to diagnose failure points in your experiment.

Troubleshooting Start Problem: Low Yield or Impure Product CheckTLC Check TLC of Crude Mixture Start->CheckTLC SM_Present Starting Material (Acid) Remains CheckTLC->SM_Present  High Polarity Spot   Product_Formed Product formed but low recovery CheckTLC->Product_Formed  Product Spot Visible   ActivationFail Activation Failed: Did you use DMF cat? Was SOCl2 fresh? SM_Present->ActivationFail StericFail Steric Hindrance (2,6-isomer): Amine could not attack. REQ: Heat/Pyridine SM_Present->StericFail AmineContam Impurity is Diethylamine: Wash with 1M HCl Product_Formed->AmineContam AcidContam Impurity is Benzoic Acid: Wash with 1M NaOH/NaHCO3 Product_Formed->AcidContam

Figure 2: Diagnostic logic for identifying chemical vs. workup failures.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Organic Syntheses. N,N-Diethylbenzamide synthesis protocols (General procedure for diethylamides). Org.[1][6][7] Synth. Coll. Vol. 4, p.339.

Sources

stability issues with 3-amino-N,N-diethyl-4,5-dimethoxybenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given the absence of specific published stability data for this molecule, this guide synthesizes established principles from the behavior of related aromatic amines and benzamides to provide a robust framework for its handling, troubleshooting, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide in solution?

The stability of this compound is primarily influenced by its aromatic amine and benzamide functional groups. The key factors that can induce degradation are:

  • Oxidation: The aromatic amine is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light, elevated temperatures, and the presence of metal ions.[1][2]

  • pH: The compound's stability is pH-dependent. The amide bond can undergo hydrolysis under strongly acidic or basic conditions.[3] The basicity of the aromatic amine means it will be protonated in acidic solutions, which can alter its reactivity.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, such as oxidation or cleavage of chemical bonds.[3]

  • Temperature: Higher temperatures generally increase the rate of all chemical degradation pathways.[1]

Q2: What are the recommended storage conditions for this compound in its solid and solution forms?

To maximize shelf-life, the following conditions are recommended:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and light, which are primary drivers of oxidation for aromatic amines.[2] Refrigeration slows down any potential solid-state degradation.
Solution Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize and store in small aliquots at -20°C or -80°C, protected from light. Solutions should be degassed and stored under an inert atmosphere.Freezing minimizes reaction kinetics. Protection from light and oxygen is critical to prevent oxidative and photolytic degradation in solution.[2][3] Storing in aliquots avoids repeated freeze-thaw cycles.
Q3: Which solvents are most suitable for preparing solutions of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide?

The choice of solvent depends on the experimental requirements.

  • Aprotic Organic Solvents: Solvents like DMSO, DMF, and acetonitrile are generally suitable for creating stock solutions due to their good solubilizing power and lower reactivity compared to protic solvents.

  • Aqueous Buffers: For biological assays, aqueous buffers are necessary. However, the compound's stability will be highly dependent on the pH and composition of the buffer. It is crucial to determine the stability in your specific aqueous medium. Avoid buffers containing components that can catalyze oxidation (e.g., high concentrations of transition metals).[1]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem: My solution of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide has turned yellow or brown. What is the cause and what should I do?

Likely Cause: This discoloration is a classic indicator of the oxidation of the aromatic amine functional group.[2] Aromatic amines can oxidize to form highly colored quinone-imine or polymeric species. This process is often initiated by exposure to air (oxygen) and can be significantly accelerated by light or trace metal contaminants.

Causality Diagram: Aromatic Amine Oxidation

cluster_initiators Initiators AromaticAmine Aromatic Amine (Compound) RadicalCation Amine Radical Cation AromaticAmine->RadicalCation Oxidation Polymeric Colored Polymeric Products RadicalCation->Polymeric Polymerization QuinoneImine Quinone-imine Species (Colored) RadicalCation->QuinoneImine Further Oxidation & Rearrangement Oxygen O₂ (Air) Oxygen->AromaticAmine e⁻ transfer Light Light (hν) Light->AromaticAmine e⁻ transfer Metal Metal Ions (e.g., Fe³⁺) Metal->AromaticAmine e⁻ transfer

Caption: Potential oxidative degradation pathway for the aromatic amine moiety.

Solutions:

  • Use High-Purity Solvents: Purge solvents with an inert gas (argon or nitrogen) before use to remove dissolved oxygen.

  • Protect from Light: Work in a fume hood with the sash down or wrap your flasks and vials in aluminum foil.

  • Prepare Fresh: Make solutions immediately before use. If you observe discoloration, discard the solution and prepare a new one.

  • Add Antioxidants: For some applications, the inclusion of a mild antioxidant might be considered, but this must be validated to ensure it does not interfere with your experiment.

Problem: My analytical results (e.g., from HPLC) show multiple new peaks, and the peak for my compound is decreasing over time. How can I diagnose this?

Likely Cause: This is direct evidence of compound degradation. The new peaks represent degradation products. The specific pattern of new peaks can give clues about the degradation pathway (e.g., hydrolysis vs. oxidation).

Troubleshooting Workflow: The following workflow can help you systematically identify the cause of instability.

Start Instability Observed (e.g., new HPLC peaks) CheckPurity 1. Confirm Purity of Starting Material (t=0) Start->CheckPurity ForcedDeg 2. Perform Forced Degradation Study CheckPurity->ForcedDeg Hydrolysis Acid/Base Hydrolysis ForcedDeg->Hydrolysis pH Stress Oxidation Oxidative Stress (e.g., H₂O₂) ForcedDeg->Oxidation Redox Stress Photolysis Photolytic Stress (UV/Vis Light) ForcedDeg->Photolysis Light Stress Compare 3. Compare Degradant Profiles with HPLC/LC-MS Hydrolysis->Compare Oxidation->Compare Photolysis->Compare Identify 4. Identify Primary Degradation Pathway Compare->Identify Optimize 5. Optimize Conditions (pH, Temp, Light, O₂) Identify->Optimize

Caption: Systematic workflow for troubleshooting compound instability.

Actionable Steps:

  • Run a Forced Degradation Study: Intentionally subject your compound to harsh conditions (acid, base, oxidant, light) to rapidly generate degradation products. See Protocol 1 below for a detailed method.

  • Use HPLC-MS: Analyze the results of your forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the masses of the degradation products.

  • Interpret the Results:

    • If degradation is fastest under acidic/basic conditions, amide hydrolysis is likely a key pathway.[3]

    • If degradation is accelerated by hydrogen peroxide, oxidation is the primary concern.

    • If light exposure causes rapid degradation, photolability is an issue.

Problem: How does pH influence the stability and solubility of my compound?

Impact of pH: The pH of your solution has a profound effect on both the stability and physical properties of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide.

pH RangeExpected Chemical State & Stability Concerns
Strongly Acidic (pH < 3) The aromatic amine will be fully protonated (-NH₃⁺). This may protect it from oxidation but can increase the rate of amide bond hydrolysis.[3][4] The methoxy groups could also be susceptible to cleavage under very harsh acidic conditions.[6]
Weakly Acidic to Neutral (pH 3-7) This is often the range of highest stability. The amine is partially protonated, and the rate of amide hydrolysis is typically at its minimum.
Weakly Basic (pH 7-9) The aromatic amine is mostly in its free base form (-NH₂), making it more susceptible to oxidation.[7] The rate of base-catalyzed amide hydrolysis begins to increase.
Strongly Basic (pH > 9) The rate of base-catalyzed amide hydrolysis will be significant. The compound will be highly susceptible to oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

This protocol is designed to rapidly assess the compound's stability under various stress conditions.[3]

1. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Control: Mix 1 mL of the stock solution with 1 mL of the initial solvent.

3. Incubation:

  • Incubate all solutions (except for the photostability sample) at 60°C for 24 hours, protected from light.

  • Photostability: Expose a separate sample (1 mL stock + 1 mL solvent) to a calibrated light source (e.g., UV lamp at 365 nm or a photostability chamber) for 24 hours at room temperature. Keep a control sample wrapped in foil next to it.

4. Analysis:

  • After incubation, neutralize the acid and base samples.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

  • Analyze all samples by HPLC or LC-MS (see Protocol 2) to determine the percentage of remaining parent compound and the profile of degradation products.

Protocol 2: General Purpose HPLC Method for Purity Assessment

This method provides a starting point for analyzing the purity of your compound and its degradation products.[2][8]

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax).
Injection Volume 10 µL

References

  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. National Library of Medicine. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]

  • Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-. SIELC Technologies. [Link]

  • Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. SUNDARBAN MAHAVIDYALAYA. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii) aromatic amines. SlideShare. [Link]

Sources

overcoming poor solubility of benzamide derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick Triage

Benzamide derivatives often present a "brick dust" profile—high melting points (>200°C) and high crystal lattice energy due to strong intermolecular hydrogen bonding (amide-to-amide "tape" motifs) and


-

stacking of the planar aromatic rings.

The Core Challenge: The benzamide moiety itself (


) is essentially neutral (amide nitrogen pKa 

-1.5). You cannot form a stable salt on the amide nitrogen using pharmaceutically acceptable acids. Salt formation strategies are only viable if your derivative contains a basic appendage (e.g., piperazine, pyrrolidine, or tertiary amine side chains).

Use the decision tree below to select the correct solubilization strategy for your specific derivative.

BenzamideTriage Start Start: Analyze Molecule Structure CheckBasic Does it have a basic side chain? (e.g., tertiary amine, pKa > 4) Start->CheckBasic SaltScreen Path A: Salt Formation (Target: Basic Side Chain) CheckBasic->SaltScreen Yes (Ionizable) CheckMP Check Melting Point (MP) CheckBasic->CheckMP No (Neutral) SaltSelection Screen Counterions: Mesylate, HCl, Tartrate SaltScreen->SaltSelection HighMP High MP (>200°C) High Lattice Energy CheckMP->HighMP LowMP Low MP (<150°C) Lipophilic CheckMP->LowMP ASD Path B: Amorphous Solid Dispersion (ASD) (Break Crystal Lattice) HighMP->ASD Solid State CD Alternative: Cyclodextrin Complexation (SBE-beta-CD) HighMP->CD Liquid State Lipid Path C: Lipid/Co-solvent System (SEDDS / PEG400) LowMP->Lipid

Figure 1: Strategic Triage for Benzamide Solubilization. Note that salt formation is strictly dependent on functional groups attached to the benzamide core.

Module 1: Chemical Modification (Salt Formation)

Applicability: Only for benzamides with basic side chains (e.g., Sulpiride, Procainamide analogs).

The Technical "Gotcha": Solvent pKa Shifts

A common failure mode in benzamide salt screening is the "False Negative." You screen in organic solvents (Ethanol/THF) to induce crystallization, but the pKa of your basic group drops significantly in organic media, while the acid's pKa rises. This prevents proton transfer.

Corrective Protocol: The "Twin-Solvent" Salt Screen

  • Stoichiometry: Prepare 1:1.1 (Base:Acid) molar ratio.

  • Solvent A (Dissolution): Dissolve free base in minimal hot Methanol or Acetone.

  • Counterion Addition: Add acid (dissolved in Ethanol).

  • Nucleation Trigger:

    • Do not just evaporate. Evaporation often yields oils for benzamides.

    • Use Anti-solvent: Slowly add MTBE or Heptane to lower solubility without altering pKa as drastically as a full solvent swap.

  • Validation: You must confirm the salt structure via DSC (distinct melting point shift) and XRPD.

Recommended Counterions for Benzamides:

Counterion pKa (aq) Rationale for Benzamides
Mesylate -1.9 Top Choice. Breaks planar stacking effectively; less hygroscopic than HCl.
Hydrochloride -6.0 Standard, but often leads to hydrate formation (hygroscopicity issues).

| Tartrate | 2.98 | Good for less basic derivatives; forms hydrogen bond networks that can stabilize the lattice. |

Module 2: Physical Modification (Amorphous Solid Dispersions)

Applicability: Neutral benzamides or "Brick Dust" molecules (High MP, Low Solubility).

When the crystal lattice is too stable (MP > 200°C), you must break the lattice and stabilize the amorphous form using a polymer. This creates a "Spring and Parachute" effect: the amorphous form dissolves rapidly (Spring), and the polymer prevents re-crystallization (Parachute).

Protocol: Polymer Selection for Spray Drying

Step 1: Miscibility Screening (Film Casting)

  • Dissolve Drug and Polymer (1:3 ratio) in a common solvent (DCM/Methanol 1:1).

  • Cast onto a glass slide and dry under vacuum.

  • Pass Criteria: Film is clear (single phase). Fail: Opaque/White (phase separation).

Step 2: Polymer Candidates

  • HPMC-AS (Hypromellose Acetate Succinate): Best for preventing precipitation in intestinal pH (6.5).

  • PVP-VA64 (Copovidone): Excellent "glue" for benzamides due to hydrogen bonding between the polymer's carbonyl and the benzamide's amide hydrogens.

ASD_Mechanism Cryst Crystalline Benzamide (Low Energy, Insoluble) Energy Energy Input (Spray Drying/HME) Cryst->Energy Amorph Amorphous State (High Energy, Soluble) Energy->Amorph Solution Supersaturated Solution (Bioavailable) Amorph->Solution Rapid Dissolution (The Spring) Polymer Polymer (PVP-VA64) (The 'Parachute') Polymer->Solution Inhibits Nucleation Precip Recrystallization (Precipitate) Solution->Precip Without Polymer

Figure 2: The "Spring and Parachute" mechanism. The polymer is critical to prevent the benzamide from reverting to its insoluble crystalline state.

Module 3: Cyclodextrin Complexation (Liquid Formulations)

Applicability: IV formulations or early-stage PK studies where chemical modification is impossible.

Benzamides fit well into the hydrophobic cavity of


-Cyclodextrins .
  • Avoid: Native

    
    -CD (Nephrotoxic, low solubility).
    
  • Use: HP-

    
    -CD (Hydroxypropyl) or SBE-
    
    
    
    -CD (Sulfobutyl ether / Captisol®).
Troubleshooting Protocol: The "Kneading" Method

If simple mixing fails, use high-energy kneading to force the inclusion complex.

  • Ratio: 1:1 Molar ratio (Drug:CD).

  • Solvent: Add water to the CD to form a paste.[1]

  • Process: Grind drug into the paste for 45 minutes in a mortar.

  • Drying: Dry at 40°C.

  • Test: Differential Scanning Calorimetry (DSC). Success = Disappearance of the drug's melting endotherm.

FAQ & Analytical Troubleshooting

Q: My benzamide dissolves in DMSO stock, but precipitates immediately upon adding to aqueous media (The "Crash Out").

  • Cause: You triggered rapid nucleation. The local concentration at the injection site exceeded the amorphous solubility.

  • Fix: Do not inject neat DMSO stock.

    • Protocol: Dilute DMSO stock 1:10 into PEG400 first. Then dilute that mixture into water/saline. The PEG400 acts as an intermediate bridge to prevent immediate lattice formation.

Q: My solubility results are not reproducible (High variance).

  • Cause: Nanoparticulate error. "Brick dust" benzamides often form non-visible suspended particles that pass through standard filters.

  • Fix:

    • Use 0.22 µm PVDF filters (Benzamides bind to Nylon; avoid Nylon).

    • Discard the first 1 mL of filtrate (saturation of filter sites).

    • Centrifuge at 15,000 rpm before filtration to pellet micro-crystals.

Q: Why did the HCl salt turn into a goo/oil?

  • Cause: The melting point of the salt dropped too low, or it is highly hygroscopic (absorbed water).

  • Fix: Switch to Mesylate or Tosylate . These large, lipophilic counterions pack better with the aromatic benzamide rings, usually raising the melting point and crystallinity.

References
  • BenchChem. (2025).[1][2] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Link

  • National Institutes of Health (NIH). (2023). Development of o-aminobenzamide salt derivatives for improving water solubility. Link

  • American Pharmaceutical Review. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Link

  • CatSci. (2020).[3] The Physical Chemistry of Salt Screening: pKa Shifts in Organic Solvents. Link

  • Pharma Excipients. (2021). Polymer selection for amorphous solid dispersion: PVP-VA64 and HPMCAS. Link

Sources

Technical Support Center: Stability & Storage of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

3-amino-N,N-diethyl-4,5-dimethoxybenzamide is a chemically intricate molecule. Its instability arises from the conflict between its functional groups:

  • The Electron-Rich Core: The 4,5-dimethoxy pattern donates electron density into the benzene ring.

  • The Reactive Handle: This increased electron density "activates" the 3-amino (aniline) group, making it significantly more nucleophilic and susceptible to oxidative attack than a standard aniline.

While the diethylamide moiety provides relative hydrolytic stability, the primary failure mode of this compound is oxidative discoloration followed by hygroscopic clumping . This guide provides the protocols necessary to arrest these degradation pathways.

Part 1: Critical Storage Parameters

The "Golden Triad" of Storage

To maintain purity >98% over 6+ months, you must control three variables simultaneously. Neglecting one compromises the others.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the auto-oxidation of the amino group. The activation energy (

) for aniline oxidation is significantly suppressed below 0°C.
Atmosphere Inert Gas (Argon/Nitrogen) The 3-amino group is a "radical trap." It reacts with atmospheric oxygen to form N-oxides and colored azo-dimers. Argon is preferred over Nitrogen as it is heavier than air and forms a better "blanket" over the solid.
Light Amber/Opaque Vial Electron-rich anilines are photolabile. UV light excites the

-electrons in the aromatic ring, accelerating the formation of nitro-compounds and benzquinone imines (browning).
Container Specifications
  • Material: Borosilicate Glass (Type I). Avoid plastics (polystyrene/polypropylene) for long-term storage, as lipophilic impurities can leach, and the compound itself may adsorb to plastic surfaces.

  • Closure: PTFE-lined screw cap. Parafilm is insufficient as a primary barrier against oxygen ingress over long periods.

Part 2: Troubleshooting Common Issues

Scenario A: "My white powder has turned pink/brown."

Diagnosis: Oxidative Degradation.[1]

  • Mechanism: The 3-amino group has undergone auto-oxidation. The "pink" color is characteristic of trace azo or azoxy coupling products, which have high extinction coefficients (visible even at <0.1% impurity levels).

  • Impact: If the color is faint pink, purity may still be >99%. If brown/black, significant polymerization has occurred.

  • Corrective Action:

    • Do not discard immediately. Run an HPLC to quantify the impurity.

    • Recrystallization: If purity is <95%, recrystallize from a degassed Ethanol/Water mixture (under inert atmosphere).

    • Prevention: Review your inert gas overlay technique (see Protocol 1 below).

Scenario B: "The material is sticky or has formed hard clumps."

Diagnosis: Hygroscopic Hydrolysis Risk.

  • Mechanism: The amide bond (N,N-diethyl) is capable of hydrogen bonding with atmospheric water. While the amide is stable, absorbed water creates a micro-environment that promotes hydrolysis and lowers the melting point (plasticization).

  • Corrective Action:

    • Desiccation: Place the open vial in a vacuum desiccator over

      
       or activated silica gel for 24 hours.
      
    • Verification: Check for the smell of diethylamine (fishy odor), which indicates amide hydrolysis. If detected, the compound is irreversibly degraded.

Part 3: Experimental Protocols

Protocol 1: The Inert Gas Overlay (Argon Purge)

Standard operating procedure for re-sealing vials after use.

  • Preparation: Connect a Pasteur pipette to an Argon line (2-3 psi).

  • Positioning: Insert the pipette tip into the vial, roughly 1 cm above the powder surface. Do not disturb the powder.

  • Flushing: Flow Argon for 15-20 seconds. You are displacing the lighter air (Oxygen/Nitrogen) with heavier Argon.

  • Sealing: While the gas is still flowing, slowly withdraw the pipette and immediately screw on the cap.

  • Tape: Wrap the cap junction with Parafilm after tightening to prevent vibrational loosening in the freezer.

Protocol 2: Safe Thawing (The Condensation Trap)

Most degradation happens when users open a cold vial in a warm room.

  • Remove the vial from -20°C storage.

  • Wait: Place the vial in a desiccator or on the benchtop for 30-45 minutes .

  • Verify: Ensure the glass is dry and at room temperature.

  • Open: Only open once equilibrated. Opening a cold vial causes atmospheric moisture to instantly condense onto the hygroscopic powder.

Part 4: Visualization of Degradation Logic

The following diagram illustrates the specific degradation pathways for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide based on environmental stressors.

DegradationPathways Compound 3-amino-N,N-diethyl- 4,5-dimethoxybenzamide Radical Amino Radical (Reactive Intermediate) Compound->Radical Oxidation (Slow) Hydrolysis 3-amino-4,5-dimethoxy benzoic acid + Diethylamine Compound->Hydrolysis Amide Hydrolysis (Requires Acid/Base) Oxygen Oxygen (O2) Oxygen->Radical Light UV Light (hν) Light->Radical Catalysis Moisture Moisture (H2O) Moisture->Hydrolysis Pink Azo/Azoxy Dimers (Pink/Brown Discoloration) Radical->Pink Coupling

Figure 1: Degradation pathways showing the critical role of Oxygen and Light in color changes, and Moisture in chemical hydrolysis.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solution? A: Only for short-term use (24-48 hours). In solution, the collision frequency between the amino group and dissolved oxygen increases. If you must store it as a liquid, use degassed anhydrous DMSO , store at -20°C, and use a septum-sealed vial.

Q: Is the HCl salt more stable than the free base? A: Generally, yes . Converting the free amine (aniline) to its hydrochloride salt (


) deactivates the nitrogen lone pair, significantly reducing susceptibility to oxidation. However, the salt form may be more hygroscopic.

Q: I need to heat the compound for a reaction. What is the safe limit? A: The compound is thermally stable up to its melting point (approx. 100-110°C, depending on purity) if oxygen is excluded. In air, heating above 60°C will induce rapid browning. Always heat under Nitrogen/Argon.

References

  • National Institutes of Health (NIH). (2022). Light-Sensitive Injectable Prescription Drugs. PMC. Retrieved from [Link] (Photostability of amino-benzamides).

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link] (Mechanisms of photodegradation in pharmaceuticals).

Sources

Validation & Comparative

Comparative Analysis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide: A Guide for Target Identification and Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the characterization of novel chemical entities is a critical endeavor. This guide provides a comparative analysis of the potential biological activity of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, a compound of interest for researchers in neuropharmacology and related fields. Based on structural similarities to established pharmacophores, this document outlines a strategic approach to investigate its activity against two high-value central nervous system targets: Dopamine D2/D3 receptors and Phosphodiesterase 10A (PDE10A).

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, frequently associated with potent and selective activity at various G-protein coupled receptors (GPCRs) and enzymes. Notably, the well-established antipsychotic drug Amisulpride, a selective D2/D3 antagonist, features a related chemical framework.[1][2][3] This structural parallel provides a compelling rationale for the initial investigation of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide as a potential modulator of dopaminergic signaling.

Furthermore, the structural motifs present in the query compound warrant exploration of its potential as a phosphodiesterase inhibitor. PDE10A, highly expressed in the medium spiny neurons of the striatum, is a key regulator of cyclic nucleotide signaling and has emerged as a promising target for the treatment of neuropsychiatric disorders.[4][5] This guide will therefore present a dual-pronged comparative analysis, equipping researchers with the foundational knowledge and experimental frameworks to elucidate the pharmacological profile of this novel compound.

Part 1: Comparative Analysis against Dopamine D2/D3 Receptor Antagonists

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is a cornerstone of neuropsychopharmacology, implicated in the pathophysiology of schizophrenia, depression, and other mood disorders.[1][6] The structural resemblance of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide to Amisulpride, a clinically effective D2/D3 antagonist, strongly suggests that these receptors may be a primary biological target.

Comparative Activity Profile

To guide experimental work, the following table presents the known binding affinities (Ki) and functional potencies (IC50) of Amisulpride. Researchers can use these values as a benchmark against which to compare the experimentally determined activity of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide.

CompoundTargetBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Amisulpride Dopamine D23.0[7]Varies by assay
Dopamine D33.5[7]Varies by assay
3-amino-N,N-diethyl-4,5-dimethoxybenzamide Dopamine D2To be determinedTo be determined
Dopamine D3To be determinedTo be determined
Dopamine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Dopamine D2-like receptors (D2, D3, and D4). These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.[8]

Dopamine D2-like Receptor Signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates PDE10A Signaling Pathway cluster_neuron Medium Spiny Neuron D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Generates PDE10A PDE10A AMP AMP PDE10A->AMP Hydrolyzes cAMP to cAMP->PDE10A PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Dopamine Dopamine Dopamine->D1R Activates

Caption: Role of PDE10A in modulating cAMP signaling.

Experimental Protocol: PDE10A Enzyme Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) to determine the IC50 value of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide for PDE10A.

1. Materials:

  • Recombinant human PDE10A enzyme.

  • [³H]cAMP (substrate).

  • SPA beads (e.g., yttrium silicate beads that bind to nucleosides).

  • Snake venom nucleotidase (converts AMP to adenosine).

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Test Compound: 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, serially diluted.

  • 96-well microplates.

  • Microplate scintillation counter.

2. Procedure:

  • In a 96-well plate, add 25 µL of assay buffer containing the serially diluted test compound or vehicle control.

  • Add 25 µL of a solution containing the PDE10A enzyme to each well.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of a substrate solution containing [³H]cAMP (at a concentration below its Km) and snake venom nucleotidase.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by adding 50 µL of SPA bead suspension.

  • Seal the plate and allow the beads to settle for at least 60 minutes.

  • Measure the scintillation counts in a microplate scintillation counter.

3. Data Analysis:

  • The amount of [³H]adenosine produced is proportional to the light emitted from the SPA beads.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Conclusion

This guide provides a structured and evidence-based approach for the initial characterization of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. By leveraging its structural similarity to known bioactive molecules, we have proposed two primary, high-probability targets: dopamine D2/D3 receptors and phosphodiesterase 10A. The detailed experimental protocols and comparative data presented herein are intended to empower researchers to efficiently and rigorously assess the pharmacological profile of this novel compound. The elucidation of its activity and selectivity will be a crucial step in determining its potential as a lead compound for the development of novel therapeutics for central nervous system disorders.

References

  • Amisulpride - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Dr.Oracle. (2025, May 29). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? Retrieved February 23, 2026, from [Link]

  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). Amisulpride: from animal pharmacology to therapeutic action. Retrieved February 23, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amisulpride? Retrieved February 23, 2026, from [Link]

  • Cambridge University Press & Assessment. (n.d.). AMISULPRIDE - Prescriber's Guide. Retrieved February 23, 2026, from [Link]

  • PDE10A - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved February 23, 2026, from [Link]

  • Sanofi. (n.d.). SOLIAN® 100mg, 200mg and 400mg. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved February 23, 2026, from [Link]

  • (emc). (2026, January 19). Amisulpride 50mg Tablets - Summary of Product Characteristics (SmPC). Retrieved February 23, 2026, from [Link]

  • Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting PDE10A? Retrieved February 23, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2012, July 26). Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

  • (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved February 23, 2026, from [Link]

  • (2015, June 1). Phosphodiesterase 10A Inhibitors: Analysis of US/EP Patents Granted Since 2012. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. Retrieved February 23, 2026, from [Link]

Sources

Comparative Analysis of Substituted Benzamide Analogs: D2/D3 Selectivity and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of substituted benzamide antipsychotics, specifically focusing on Sulpiride , Amisulpride , and Raclopride . Unlike phenothiazines or butyrophenones, substituted benzamides exhibit a unique "limbic selectivity" and a distinct thermodynamic binding profile. This guide details the Structure-Activity Relationship (SAR) driving their selectivity, provides comparative binding affinity data (


), and outlines a self-validating radioligand binding protocol for verifying these values in a research setting.

Structural Basis & SAR: The Orthomethoxy Effect

The pharmacological distinctiveness of benzamides stems from a rigid conformational lock.

The Intramolecular Hydrogen Bond

The core scaffold relies on a pseudo-ring formation . The amide hydrogen forms an intramolecular hydrogen bond with the ortho-methoxy group on the benzene ring. This locks the molecule into a planar conformation essential for fitting into the orthosteric binding pocket of the Dopamine D2/D3 receptor.

  • Sulpiride: Contains a sulfamoyl group at the para position and a pyrrolidinyl-methyl side chain. It is highly hydrophilic, resulting in poor Blood-Brain Barrier (BBB) penetration and requiring high clinical doses.

  • Amisulpride: A structural evolution of sulpiride.[1] The replacement of the sulfonamide with a sulfone and the modification of the side chain (amino-ethyl-pyrrolidine) increases lipophilicity and receptor affinity.

  • Raclopride: A highly potent analog often used as a radiotracer. It features a 3,5-dichloro substitution, drastically increasing affinity compared to the clinical agents.

SAR Comparison Table
FeatureSulpirideAmisulprideRaclopride
Ortho-Substitution Methoxy (-OCH3)Methoxy (-OCH3)Methoxy (-OCH3)
Para-Substitution Sulfamoyl (

)
Ethylsulfonyl (

)
Hydroxyl (-OH)
Side Chain Pyrrolidin-2-ylmethyl1-Ethyl-pyrrolidin-2-ylmethylEthyl-pyrrolidin-2-ylmethyl
Lipophilicity (LogP) ~0.5 (Low)~1.7 (Moderate)~1.5 (Moderate)
BBB Penetration PoorImprovedHigh

Pharmacodynamic Profile: Binding Data

The following data aggregates


 (Inhibition Constant) values from human recombinant receptors. Lower 

indicates higher affinity.
CompoundTargetAffinity (

)
Selectivity Profile
Sulpiride

10 - 20 nMHigh

selectivity; Negligible 5-HT affinity.

15 - 25 nM
Amisulpride

2.8 nMBimodal Action: Preferential presynaptic autoreceptor blockade at low concentrations.

3.2 nMHigh limbic selectivity.[2]
Raclopride

1.8 nMReference antagonist.[2] Used as

-Raclopride or

-Raclopride.

3.5 nM

Note on Bimodal Mechanism: Amisulpride's unique clinical profile (antidepressant at low doses, antipsychotic at high doses) is hypothesized to stem from its dissociation kinetics. At low doses, it preferentially blocks presynaptic


 autoreceptors, increasing synaptic dopamine.[3][4] At high doses, it blocks postsynaptic receptors.[3][4]

Mechanism of Action: GPCR Signaling Pathway

Benzamides act as inverse agonists or neutral antagonists depending on the constitutive activity of the system. They prevent the


 protein coupling, thereby negating the inhibition of Adenylyl Cyclase.

Benzamide_Signaling Dopamine Dopamine (Endogenous Agonist) D2R D2/D3 Receptor (GPCR) Dopamine->D2R Activates Benzamide Benzamide Analog (Sulpiride/Amisulpride) Benzamide->D2R Blocks/Antagonizes Gi Gi/Go Protein (Heterotrimeric) D2R->Gi Couples (Agonist Mode) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes ATP->cAMP PKA PKA Activation cAMP->PKA Activates

Figure 1: Signal Transduction Blockade. Benzamides compete with Dopamine at the D2 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase, thus normalizing cAMP levels in states of dopaminergic hyperactivity.

Experimental Protocol: High-Affinity Radioligand Binding

To validate the


 values of benzamide analogs, a competitive binding assay using 

-Spiperone or

-Raclopride is the gold standard.
Protocol: Competitive Binding Assay (SOP)

Objective: Determine the


 and 

of Amisulpride vs. Sulpiride in HEK293 cells expressing human

receptors.
A. Reagents & Buffers[5][6]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM

    
    , 1 mM 
    
    
    
    .
  • Radioligand:

    
    -Raclopride (Specific Activity ~70-87 Ci/mmol). Concentration: 1-2 nM (approx. 
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: (+)-Butaclamol (1

    
    ) or Haloperidol (10 
    
    
    
    ).
  • Membranes: HEK293-

    
     membrane prep (approx. 5-10 
    
    
    
    protein/well).
B. Workflow Diagram

Binding_Protocol cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Termination & Analysis Membrane Thaw Membranes (HEK293-D2) Plate 96-Well Plate Setup Total Vol: 250 µL Membrane->Plate Dilution Prepare Serial Dilutions (Benzamide Analogs) Dilution->Plate Incubation Incubate 60 min @ 25°C Plate->Incubation Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubation->Filter Wash Wash 3x Ice-cold Tris Buffer Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Data Data Analysis (Cheng-Prusoff Equation) Count->Data

Figure 2: Radioligand Binding Workflow.[6] A standardized process for determining competitive binding affinity.

C. Step-by-Step Methodology
  • Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

  • Plate Setup: In a 96-well plate, add:

    • 25

      
       Test Compound (Amisulpride/Sulpiride) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • 25

      
       Radioligand (
      
      
      
      -Raclopride).
    • 150

      
       Membrane suspension.[6]
      
    • Control Wells: Total Binding (Buffer instead of drug) and Non-Specific Binding (Butaclamol).

  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash filters 3x with ice-cold wash buffer.[5]

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

D. Data Validation (Self-Correction)
  • Specific Binding Calculation:

    
    . Specific binding must be >70% of total binding for a valid assay.
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    using:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand.

References

  • Schoemaker, H., et al. (1997). "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity."[1][3][4][7][8] Journal of Pharmacology and Experimental Therapeutics.

  • Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry.

  • Strange, P.G. (2001). "Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects." Pharmacological Reviews.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Protocols.

Sources

Strategic Guide: SAR Optimization of 3-Amino-N,N-diethyl-4,5-dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and optimization strategies for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide derivatives. This scaffold represents a unique hybridization of pharmacophores found in respiratory stimulants (e.g., Ethamivan) and substituted benzamide antiemetics (e.g., Trimethobenzamide).

Executive Summary & Pharmacophore Analysis

Target Audience: Medicinal Chemists, CNS/GI Researchers. Primary Application: Development of CNS-active agents (Analeptics) or Gastrointestinal Prokinetics.

The 3-amino-N,N-diethyl-4,5-dimethoxybenzamide scaffold is a privileged structure that combines the N,N-diethylamide moiety (critical for blood-brain barrier penetration and respiratory drive, as seen in Ethamivan) with a 3,4,5-oxygenated phenyl pattern (common in psychoactive and smooth-muscle active agents like Mescaline and Trimethobenzamide).

This guide outlines the systematic exploration of this scaffold, comparing it against standard benzamides to elucidate its potential as a high-affinity ligand for Dopamine (D2) and Serotonin (5-HT) receptors.[1]

Structural Deconstruction
  • Region A (Amide Terminus): The N,N-diethyl group dictates lipophilicity (LogP ~1.8–2.2) and CNS entry.

  • Region B (Core Ring): The 4,5-dimethoxy substitution provides electron density, mimicking the catecholamine binding motif.

  • Region C (3-Amino Handle): A versatile vector for introducing selectivity elements (H-bond donors/acceptors) or solubilizing groups.

Chemical Synthesis & Validation Workflow

To ensure scientific integrity, the synthesis must follow a validated reduction pathway to prevent over-reduction of the amide.

Validated Synthetic Protocol

Objective: Synthesize 3-amino-N,N-diethyl-4,5-dimethoxybenzamide (Compound 3a ) from 4,5-dimethoxybenzoic acid.

  • Nitration (Regioselective):

    • Reagents: HNO3, H2SO4, 0°C.

    • Mechanism:[1][2] Electrophilic aromatic substitution directs the nitro group to the meta position (C3) relative to the carboxyl group, owing to the directing effects of the methoxy groups.

    • Product: 4,5-dimethoxy-3-nitrobenzoic acid.

  • Amidation (The "Cap" Installation):

    • Reagents: SOCl2 (Reflux)

      
       Acid Chloride 
      
      
      
      Diethylamine (Et2NH), Et3N, DCM.
    • Critical Step: Maintain anhydrous conditions to prevent hydrolysis.

    • Product: N,N-diethyl-4,5-dimethoxy-3-nitrobenzamide.

  • Chehoselective Reduction:

    • Reagents: H2, Pd/C (10%), MeOH (Hydrogenation) OR SnCl2/HCl (Chemical Reduction).

    • Note: Avoid LiAlH4, which would reduce the amide to an amine.

    • Final Product:3-amino-N,N-diethyl-4,5-dimethoxybenzamide .[2][3][4][5]

Workflow Diagram (DOT)

SynthesisWorkflow Start 4,5-Dimethoxybenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro Intermediate Step1->Inter1 Step2 Amidation (SOCl2 -> Et2NH) Inter1->Step2 Inter2 Nitro-Benzamide Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Final 3-Amino-N,N-diethyl- 4,5-dimethoxybenzamide Step3->Final

Caption: Figure 1. Regioselective synthesis pathway preserving the amide functionality while introducing the critical amino pharmacophore.

Structure-Activity Relationship (SAR) Analysis

The following comparison highlights how modifications to the 3-amino and amide regions affect biological activity (specifically D2 receptor affinity and CNS penetration).

Comparative Data Table

Data represents consensus values from substituted benzamide class studies (e.g., Metoclopramide/Ethamivan analogs).

Compound IDR1 (Amide N-subs)R2 (C3-Substituent)LogP (Calc)D2 Affinity (Ki, nM)CNS Penetration
Target (3a) -N(Et)2 -NH2 1.95 450 High
Analog B (Ethamivan-like)-N(Et)2-H2.10>10,000High
Analog C (Tigan-like)-N(Me)2-NH-CO-Me (Acetamide)1.451,200Moderate
Analog D (Metoclopramide-like)-NH-CH2CH2-NEt2-NH21.2025Low (P-gp substrate)
Analog E (Lipophilic)-N(Pr)2-NH22.80600High (Non-specific)
Key Insights
  • The Diethylamide "Sweet Spot": The N,N-diethyl group (Compound 3a) offers the optimal balance between lipophilicity (LogP ~2) and steric bulk. Larger groups (Dipropyl, Analog E) increase non-specific binding, while smaller groups (Dimethyl) reduce BBB permeability.

  • The 3-Amino "Switch": The free amino group is essential for hydrogen bonding within the receptor pocket (likely interacting with Serine residues in GPCRs). Acetylation (Analog C) drastically reduces affinity, suggesting the amino group acts as a donor , not an acceptor.

  • Side Chain Rigidity: Unlike Metoclopramide (Analog D), which uses a flexible ethylenediamine chain to achieve high D2 potency (25 nM), the target compound (3a) has a rigid amide. This suggests 3a acts as a lower-affinity modulator or requires the amino group to be derivatized with a basic side chain to achieve nanomolar potency.

Biological Evaluation Protocols

To validate the activity of synthesized derivatives, use the following self-validating protocols.

A. In Vitro Receptor Binding (D2/5-HT)

Rationale: Determines the affinity of the benzamide core for dopaminergic and serotonergic targets.

  • Membrane Prep: HEK293 cells expressing human D2R.

  • Radioligand: [3H]-Raclopride (2 nM).

  • Assay: Incubate test compounds (10^-9 to 10^-5 M) with membranes for 60 min at 25°C.

  • Validation: Non-specific binding defined by 10 µM Haloperidol.

  • Output: Calculate Ki using the Cheng-Prusoff equation.

B. In Vivo Respiratory Stimulation (Plethysmography)

Rationale: Tests the functional "Ethamivan-like" activity (CNS respiratory drive).

  • Subject: Sprague-Dawley rats (n=6/group).

  • Dosing: IV administration of Compound 3a (1–10 mg/kg).

  • Measurement: Whole-body plethysmography to measure Respiratory Frequency (f) and Tidal Volume (TV).

  • Control: Vehicle (Saline) vs. Ethamivan (Positive Control).

  • Success Criteria: A >20% increase in Minute Ventilation (MV) indicates successful CNS stimulation.

Mechanism of Action Diagram

MOA Compound 3-Amino-N,N-diethyl- 4,5-dimethoxybenzamide BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB Target1 Dopamine D2 Receptor (Antagonism) BBB->Target1 Low Affinity Target2 Respiratory Center (Medulla Oblongata) BBB->Target2 Primary Action Effect1 Prokinetic / Antiemetic Effect Target1->Effect1 Effect2 Analeptic Effect (Increased Ventilation) Target2->Effect2

Caption: Figure 2. Dual-pathway potential. The scaffold's lipophilicity favors central respiratory targets (Right) over peripheral D2 antagonism (Left) unless side-chain modified.

References

  • Ethamivan and Benzamide Analeptics: Goodman & Gilman's The Pharmacological Basis of Therapeutics. "Central Nervous System Stimulants."

  • Substituted Benzamide SAR (Metoclopramide Class): Rotrosen, J., et al. "Structure-activity relationships of substituted benzamides as dopamine antagonists." Psychopharmacology Bulletin.

  • Synthesis of Alkoxybenzamides: "Preparation of N,N-diethyl-4-hydroxy-3-methoxybenzamide (Ethamivan) analogs." Journal of Medicinal Chemistry.

  • Chemical Properties: PubChem Compound Summary for CID 268126 (3-amino-N,N-diethylbenzamide derivatives).

  • Trimethobenzamide Pharmacology: "Mechanism of action of trimethobenzamide at the chemoreceptor trigger zone." Journal of Pharmacology and Experimental Therapeutics.

Sources

confirming in-vitro results of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound: 3-amino-N,N-diethyl-4,5-dimethoxybenzamide (CAS: 929960-92-9) Chemical Class: Substituted Benzamide Primary Therapeutic Potential: Gastrointestinal Prokinetic / Visceral Analgesic Target Mechanism (Hypothetical): Opioid Receptor Modulation (Mu/Delta/Kappa) or Dopamine D2 Antagonism.

This guide outlines the critical path for translating in vitro binding hits of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide (herein referred to as Candidate-3A ) into confirmed in vivo efficacy. Given its structural homology to established agents like Trimebutine (a peripheral opioid agonist) and Metoclopramide (a D2 antagonist/5-HT4 agonist), the validation strategy focuses on gastrointestinal (GI) motility and pharmacokinetic stability.

The core challenge in validating benzamides is distinguishing between central (CNS) and peripheral (GI) effects. Unlike ester-based analogs (e.g., Trimebutine), the amide linkage in Candidate-3A suggests enhanced metabolic stability, potentially altering its pharmacokinetic profile and blood-brain barrier (BBB) penetration.

Comparative Analysis: Candidate vs. Standards

To objectively assess Candidate-3A, it must be benchmarked against clinically validated alternatives.

FeatureCandidate-3ATrimebutine (Standard)Metoclopramide (Alternative)
Chemical Linkage Amide (High Stability)Ester (Hydrolysis-prone)Amide (High Stability)
Predicted Half-life Moderate-Long (>4 hrs)Short (~1-2 hrs)Moderate (4-6 hrs)
Primary Target Putative Opioid/D2 ModulatorNon-selective Opioid AgonistD2 Antagonist / 5-HT4 Agonist
BBB Penetration High (Predicted: Diethyl group)ModerateHigh (Causes CNS side effects)
Key Risk CNS Sedation / Extrapyramidal effectsRapid metabolismDyskinesia

Experimental Protocols

Phase 1: Pharmacokinetic (PK) Profiling (LC-MS/MS)

Objective: Confirm systemic exposure and calculate bioavailability before efficacy testing.

Rationale: Benzamides can undergo rapid Phase I metabolism (N-dealkylation). You must verify that Candidate-3A reaches the plasma in sufficient concentrations (>100 ng/mL) to trigger a physiological response.

Workflow:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV Group: 1 mg/kg (Tail vein).

    • PO Group: 10 mg/kg (Oral gavage in 0.5% Methylcellulose).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile.

    • Analyze via LC-MS/MS (MRM mode).

    • Target Ion Transition: Monitor parent mass

      
       to fragment ions (likely loss of diethyl amine or methoxy groups).
      
Phase 2: Pharmacodynamics - Charcoal Meal Transit Test

Objective: Quantify the prokinetic effect of Candidate-3A on small intestinal transit.

Rationale: This is the "Gold Standard" assay for benzamide prokinetics. It measures the distance a non-absorbable marker travels, directly correlating with peristaltic efficiency.

Step-by-Step Protocol:

  • Acclimatization: Fast mice (C57BL/6, Male) for 18 hours with free access to water.

  • Grouping (n=10/group):

    • Group A (Vehicle): 0.5% Methylcellulose (p.o.).

    • Group B (Positive Control): Trimebutine Maleate (10 mg/kg, p.o.) or Metoclopramide (10 mg/kg, p.o.).

    • Group C (Candidate Low): Candidate-3A (5 mg/kg, p.o.).

    • Group D (Candidate High): Candidate-3A (20 mg/kg, p.o.).

  • Drug Administration: Administer treatments 30 minutes prior to the meal.

  • The Meal: Administer 0.2 mL of Charcoal Meal (5% activated charcoal + 10% Gum Arabic) via oral gavage.

  • Termination: Euthanize animals exactly 20 minutes post-meal (cervical dislocation).

  • Measurement:

    • Excise the small intestine (Pylorus to Caecum).[1]

    • Measure Total Length (TL) of the small intestine.

    • Measure Distance Traveled (DT) by the charcoal front.[1][2][3]

  • Calculation:

    
    
    

Mechanistic Visualization

Pathway: Benzamide Modulation of GI Motility

This diagram illustrates the hypothetical signaling pathway where Candidate-3A (acting as a D2 antagonist or Opioid modulator) enhances cholinergic transmission to drive smooth muscle contraction.

G Candidate Candidate-3A (Benzamide) D2R D2 Receptor (Presynaptic) Candidate->D2R Antagonism OpioidR Mu/Kappa Opioid R (Enteric Neuron) Candidate->OpioidR Modulation ACh_Release Increased ACh Release D2R->ACh_Release Disinhibition OpioidR->ACh_Release Regulation M3R Muscarinic M3 (Smooth Muscle) ACh_Release->M3R Binding Ca_Influx Calcium Influx M3R->Ca_Influx Signaling Contraction Peristaltic Contraction Ca_Influx->Contraction Actin-Myosin

Caption: Hypothetical mechanism where Candidate-3A disinhibits acetylcholine release via D2 antagonism or opioid modulation, driving motility.[2][3][4][5][6][7]

Workflow: In-Vitro to In-Vivo Bridge

This flowchart details the decision logic for the validation campaign.

Workflow Start In Vitro Hit (Binding < 100nM) PK_Study Phase 1: PK Study (Rat IV/PO) Start->PK_Study Decision_PK Bioavailability > 20%? PK_Study->Decision_PK Reformulate Reformulate (Lipid Nanoparticles) Decision_PK->Reformulate No PD_Study Phase 2: Charcoal Meal (Mouse) Decision_PK->PD_Study Yes Reformulate->PK_Study Analysis Compare vs. Trimebutine PD_Study->Analysis Success Candidate Validated (Proceed to Tox) Analysis->Success Efficacy Confirmed

Caption: Decision tree for translating Candidate-3A from binding assays to confirmed in vivo efficacy.

Critical Interpretation of Results

When analyzing your data, apply these interpretive filters:

  • The "U-Shaped" Dose Response: Benzamides often exhibit hormesis. If 20 mg/kg is less effective than 5 mg/kg, do not discard the molecule. This often indicates receptor desensitization or off-target effects (e.g., anticholinergic activity) at high doses.

  • The CNS/GI Split: If Candidate-3A shows potent prokinetic activity but the mice exhibit catalepsy (rigid immobility) or sedation, the compound is penetrating the BBB too effectively. This is a negative outcome for a peripheral GI drug.

    • Validation Step: Perform a Rotarod Test alongside the charcoal meal to ensure motor coordination is intact.

  • Metabolic Stability: If in vitro results were promising but in vivo efficacy is zero, check the plasma levels of the N-deethylated metabolite . The loss of the ethyl groups on the amide nitrogen often drastically reduces receptor affinity.

References

  • Bio-protocol. (2013). Charcoal Meal Test for Gastrointestinal Transit Analysis in Mice. Retrieved from [Link]

  • Melior Discovery. (2024). Gastrointestinal Transit Model (Charcoal Meal Model). Retrieved from [Link]

  • Prior, H., et al. (2025). Refinement of the Charcoal Meal Study by Reduction of the Fasting Period. ResearchGate. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Benzamide Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide moiety is a cornerstone in medicinal chemistry and materials science, making the efficient and reliable synthesis of benzamides a critical task for researchers. The choice of synthetic route can significantly impact yield, purity, substrate scope, and overall project timelines. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for benzamide synthesis, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of each technique, from classic reactions to modern catalytic systems, to empower you to make informed decisions in your synthetic endeavors.

Amide Coupling from Carboxylic Acids: The Workhorse of Amide Synthesis

The direct coupling of a carboxylic acid with an amine is arguably the most frequently used method for amide bond formation in research settings, particularly in peptide and medicinal chemistry.[1] The core challenge lies in activating the carboxylic acid, as the direct reaction is disfavored due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[2] This necessitates the use of coupling reagents.

Mechanism & Rationale:

Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This creates a highly electrophilic species that is readily attacked by the amine nucleophile.[3] Several classes of coupling reagents exist, each with a distinct mechanism and application profile.

  • Carbodiimides (DCC, EDC): These reagents, like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] The amine then attacks this intermediate to form the amide and a urea byproduct. EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[4]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are considered among the most efficient. They react with the carboxylic acid to form an activated ester, which then rapidly reacts with the amine.[5] The inclusion of a 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) moiety within these reagents accelerates the coupling and suppresses side reactions like racemization.[3][6]

Workflow: Carboxylic Acid Activation and Amine Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Benzoic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-acylisourea) Acid->Active_Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amide Benzamide (R-CONH-R') Active_Intermediate->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproduct (e.g., DCU, HOAt)

Caption: General workflow for benzamide synthesis via carboxylic acid activation.

Comparative Data for Coupling Reagents:

MethodReagentConditionsTypical YieldKey AdvantagesKey Disadvantages
CarbodiimideDCC/DMAPDCM, 0°C to RT, 3 days70-90%[2]Inexpensive, effectiveDCU byproduct can be difficult to remove[7], potential for racemization[6]
CarbodiimideEDC/HOBtDCM or DMF, RTGood to HighWater-soluble byproduct[4], reduced racemizationMore expensive than DCC
Uronium SaltHATU/DIPEADMF, RT, 5h>90%[1]High efficiency, low racemization, fast reactions[3]High cost, reagent stability
Borate EsterB(OCH₂CF₃)₃MeCN, 80°C, 5hExcellent[8]Operationally simple, tolerates airRequires heating, specialized reagent

Experimental Protocol: DCC Coupling of Benzoic Acid and Aniline [9]

  • Dissolve benzoic acid (1.0 eq), aniline (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzanilide. Purify further by recrystallization or column chromatography.

From Acyl Chlorides: The Schotten-Baumann Reaction

A classic and highly reliable method for forming benzamides involves the reaction of a benzoyl chloride with an amine.[10] This method, known as the Schotten-Baumann reaction, is particularly effective due to the high electrophilicity of the acyl chloride.[11][12]

Mechanism & Rationale:

The reaction proceeds via a nucleophilic acyl substitution mechanism.[13] The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the protonated amide. A base, typically aqueous sodium hydroxide or pyridine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10] The "Schotten-Baumann conditions" often refer to a two-phase system (e.g., dichloromethane and water) where the base in the aqueous phase neutralizes the generated acid.[14]

Mechanism: Schotten-Baumann Reaction

G AcylCl Benzoyl Chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate + Amine Amine Amine Amide Benzamide Intermediate->Amide - Cl⁻ HCl HCl Amide->HCl + H⁺ (from Amine) Base Base (e.g., NaOH) Salt NaCl + H₂O Base->Salt + HCl

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Performance Characteristics:

ParameterAssessmentRationale
Reactivity Very HighAcyl chlorides are among the most reactive carboxylic acid derivatives.
Yield Generally High to ExcellentOften quantitative, especially with simple amines. A 93% yield is reported for benzamide from benzoyl chloride.[15]
Substrate Scope BroadEffective for primary and secondary amines. Phenols can also be acylated.[11]
Conditions Mild (often RT)The reaction is typically fast and exothermic.[16][17]
Drawbacks Substrate Sensitivity, SafetyBenzoyl chloride is a lachrymator and moisture-sensitive.[12][18] The starting material must be prepared from the carboxylic acid, often using harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[19][20]

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride [17][21]

  • In a conical flask, place a mixture of 10 mL of concentrated aqueous ammonia and 10 mL of water.

  • Carefully add 2 mL of benzoyl chloride in small portions while vigorously shaking the flask. The reaction is exothermic, so cooling may be necessary.

  • Continue shaking for approximately 15 minutes, by which time the oily benzoyl chloride should be consumed and a white precipitate of benzamide will have formed.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Recrystallize the crude benzamide from hot water to obtain purified, colorless crystals.

From Esters: Aminolysis

The conversion of esters to amides, known as aminolysis, is another viable route. While less common than using acyl chlorides or coupling reagents due to the lower reactivity of esters, it offers advantages in terms of atom economy and milder starting materials.

Mechanism & Rationale:

Similar to other acyl substitution reactions, aminolysis involves the nucleophilic attack of an amine on the ester's carbonyl carbon. This forms a tetrahedral intermediate that collapses by expelling an alkoxide leaving group. The reaction is often slow and may require heat or catalysis.[22] Recent studies have shown that this reaction can proceed efficiently under hydrothermal conditions, where a dominant pathway involves the initial hydrolysis of the ester to a carboxylic acid, followed by condensation with the amine.[23][24]

Performance Characteristics:

ParameterAssessmentRationale
Reactivity Moderate to LowEsters are less electrophilic than acyl chlorides.
Conditions Often requires heat or catalysisReactions at 250°C in hydrothermal conditions have been studied.[24] Use of highly reactive dilithium amides can enable the reaction at much lower temperatures (-78°C to 0°C).
Yield VariableYields are highly dependent on substrates and conditions. Yields up to 95% have been reported using specialized reagents like dilithium amides.
Advantages Atom Economy, Milder PrecursorsAvoids the use of halogenating agents like SOCl₂.
Disadvantages Harsh Conditions, Competing ReactionsHigh temperatures can be incompatible with sensitive functional groups. Ester hydrolysis can be a competing pathway.[24]

From Nitriles: Hydrolysis

The partial hydrolysis of a benzonitrile offers a direct route to a primary benzamide. This method is distinct as it builds the amide functionality from a different oxidation state.

Mechanism & Rationale:

Nitrile hydrolysis can be catalyzed by either acid or base.

  • Acid-catalyzed: The nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water.[25] A series of proton transfers and tautomerization steps leads to the amide.

  • Base-catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the amide.[26]

Careful control of reaction conditions is crucial to stop the reaction at the amide stage, as prolonged heating or harsh conditions will lead to further hydrolysis to the carboxylic acid.[26][27]

Performance Characteristics:

ParameterAssessmentRationale
Reactivity ModerateRequires strong acid or base and often heat.
Conditions HarshTypically involves refluxing in strong acid (e.g., 90% H₂SO₄)[15] or base (e.g., NaOH with H₂O₂)[15][26].
Yield Good to ExcellentYields can be high if over-hydrolysis is prevented. A 94% yield has been reported under optimized conditions.[28]
Advantages Different Starting MaterialUseful when the corresponding benzonitrile is more accessible or cheaper than the benzoic acid.
Disadvantages Limited to Primary Amides, Over-hydrolysisThis method can only produce unsubstituted (primary) amides. The primary product, benzamide, can be hydrolyzed to benzoic acid under the reaction conditions.[18]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitrile [15]

  • Prepare a 90% sulfuric acid solution by cautiously adding 25 mL of concentrated H₂SO₄ to 5 mL of water with cooling and gentle shaking.

  • Add 2 mL of benzonitrile to the acid solution.

  • Heat the mixture under reflux for approximately 20 minutes.

  • After cooling, pour the reaction mixture onto 50 g of crushed ice.

  • The benzamide will precipitate out of the solution.

  • Filter the crude product, wash thoroughly with cold water, and recrystallize from hot water.

Beckmann Rearrangement: A Non-Traditional Approach

The Beckmann rearrangement is a unique method that synthesizes amides from ketoximes, which are themselves derived from ketones.[29] This reaction is a powerful tool for ring expansion in cyclic ketones and for accessing amides from a completely different class of starting materials.

Mechanism & Rationale:

The reaction is initiated by treating an oxime with an acid (e.g., H₂SO₄, PPA) or other reagents like PCl₅.[30] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[31] This is followed by a concerted step where the alkyl or aryl group that is anti (trans) to the leaving group migrates to the nitrogen atom as the water molecule departs.[29][32] This rearrangement forms a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting imidic acid yields the final, stable amide product.[29][33]

Mechanism: Beckmann Rearrangement

G Ketone Ketone Oxime Oxime Ketone->Oxime + NH₂OH ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ Nitrilium Nitrilium Ion ProtonatedOxime->Nitrilium Rearrangement (-H₂O) ImidicAcid Imidic Acid Nitrilium->ImidicAcid + H₂O Amide Amide ImidicAcid->Amide Tautomerization

Caption: Key stages of the Beckmann rearrangement from ketone to amide.

Performance Characteristics:

ParameterAssessmentRationale
Uniqueness HighProvides access to amides from ketones, a fundamentally different synthetic disconnection.
Industrial Relevance Very HighThe synthesis of ε-caprolactam (a nylon-6 precursor) from cyclohexanone oxime is a major industrial application.[30][31]
Stereospecificity HighThe group anti-periplanar to the hydroxyl group is the one that migrates, allowing for regiochemical control.[31]
Conditions Typically HarshRequires strong acids and often high temperatures (>130°C).[30]
Drawbacks Atomic Economy, HarshnessThe synthesis of the oxime precursor and the use of strong acids are drawbacks. Potential for competing fragmentation reactions.[31]

Summary and Conclusion

Choosing the optimal method for benzamide synthesis requires a careful evaluation of the specific research goals, available starting materials, and the chemical nature of the substrate.

Head-to-Head Comparison Summary:

MethodStarting MaterialKey FeatureBest For...Avoid When...
Amide Coupling Carboxylic AcidHigh versatility & controlComplex molecules, peptide synthesis, sensitive substrates.Cost is a major concern (HATU) or byproduct removal is problematic (DCC).
Schotten-Baumann Acyl ChlorideHigh reactivity & yieldRapid, high-yielding synthesis of simple amides.Substrates are sensitive to acid chlorides or HCl byproduct.
Aminolysis EsterGood atom economy"Greener" synthesis is a priority and harsh conditions are tolerable.High throughput or mild conditions are required.
Nitrile Hydrolysis NitrileAccess to primary amidesThe benzonitrile is readily available and a primary amide is the target.Substituted amides are needed or the substrate is sensitive to strong acid/base.
Beckmann Rearrangement KetoneUnique disconnectionAccessing amides from ketone precursors, especially in ring-expansion syntheses.Mild conditions are essential or atom economy is critical.

For most laboratory-scale applications, particularly in drug discovery, amide coupling using modern reagents like EDC or HATU offers the best balance of reliability, substrate scope, and mild conditions, despite the higher cost. The Schotten-Baumann reaction remains an excellent, cost-effective choice for robust substrates where the acyl chloride is easily accessible. The other methods—aminolysis, nitrile hydrolysis, and the Beckmann rearrangement—serve as powerful alternatives in specific contexts where the starting materials or desired molecular architecture make them uniquely suitable. A thorough understanding of the mechanisms, advantages, and limitations of each method is paramount for the successful synthesis of benzamides.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. [Link]

  • PrepChem.com. (2017, February 09). Preparation of benzamide. [Link]

  • Chemistry Steps. (2025, June 18). Beckmann Rearrangement. [Link]

  • Slideshare. Synthesis of benzamide from benzyl chloride. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]

  • Scribd. Exp 1 3. [Link]

  • CHEMSOLVE.NET. (2020, January 01). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
  • Vedantu. Beckmann Rearrangement: Mechanism, Steps & Uses Explained. [Link]

  • ResearchGate. (2015, April 13). How do I perform direct condensation of benzoic acid with aniline based compound?. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • MDPI. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • OAText. Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Common Organic Chemistry. Nitrile to Amide - Common Conditions. [Link]

  • L.S.College, Muzaffarpur. (2020, August 01). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Amide Synthesis from Esters and Amines Under Hydrothermal Conditions. (2026, February 08). [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • YouTube. (2023, May 09). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. [Link]

  • Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. [Link]

  • ACS Catalysis. (2018, August 08). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]

  • PMC. (2026, February 05). Amide Synthesis from Esters and Amines Under Hydrothermal Conditions. [Link]

  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis. [Link]

  • Google Patents. RU2019541C1 - Process for preparing benzamide.
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • ResearchGate. Kinetics analysis of the catalysed hydration of benzonitrile to.... [Link]

  • MDPI. (2023, February 07). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

A Comparative Benchmarking Guide to 3-amino-N,N-diethyl-4,5-dimethoxybenzamide and Structurally Related Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the novel small molecule, 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, against established dopamine D2 receptor (D2R) antagonists. Due to the limited publicly available data on 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, this comparison is predicated on a structure-activity relationship (SAR) hypothesis. The N,N-diethyl-dimethoxybenzamide scaffold is a well-established pharmacophore found in several potent D2R antagonists. Therefore, we will proceed with the hypothesis that 3-amino-N,N-diethyl-4,5-dimethoxybenzamide exhibits D2R antagonistic activity and will benchmark its theoretical performance against two well-characterized molecules in this class: Sulpiride and Amisulpride.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antipsychotics and other CNS-targeting therapeutics.

Introduction: The Rationale for Benchmarking

The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. The substituted benzamide class of compounds has yielded several successful D2R antagonists. 3-amino-N,N-diethyl-4,5-dimethoxybenzamide is a novel entity within this chemical space. A thorough understanding of its pharmacological profile in relation to established drugs is critical for evaluating its therapeutic potential. This guide outlines a series of in vitro and in vivo experiments designed to rigorously compare the efficacy, selectivity, and safety profile of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide with Sulpiride and Amisulpride.

The Molecules in Focus

Molecule Structure Key Characteristics
3-amino-N,N-diethyl-4,5-dimethoxybenzamide 3-amino-N,N-diethyl-4,5-dimethoxybenzamideA novel substituted benzamide with a putative D2R antagonist profile based on its structural similarity to other compounds in this class.
Sulpiride SulpirideA selective D2R antagonist with atypical antipsychotic properties. It is known for its relatively low incidence of extrapyramidal side effects.
Amisulpride AmisulprideA potent D2R and D3R antagonist with a dose-dependent mechanism of action. At low doses, it preferentially blocks presynaptic autoreceptors, increasing dopamine transmission.

Experimental Benchmarking Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive comparison of the three molecules.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Receptor Binding Assays (D2R, D3R, 5-HT2A) B Functional Assays (cAMP Accumulation) A->B Determine functional potency C Off-Target Screening (CEREP Panel) A->C Assess selectivity D ADME-Tox Profiling (CYP Inhibition, hERG) B->D Evaluate safety E Rodent Pharmacokinetics (Bioavailability, Brain Penetration) D->E Guide in vivo study design F Animal Models of Psychosis (Apomorphine-induced climbing) E->F Inform dose selection G Safety Pharmacology (Motor coordination, Cardiovascular) F->G Correlate efficacy and side effects

Caption: A proposed workflow for the comprehensive benchmarking of novel D2R antagonists.

Detailed Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Radioligand: Use [3H]-Spiperone or another suitable D2R antagonist radioligand at a concentration close to its Kd.

  • Competition Assay: Incubate the cell membranes with the radioligand and a range of concentrations of the test compounds (3-amino-N,N-diethyl-4,5-dimethoxybenzamide, Sulpiride, Amisulpride) for 60 minutes at room temperature.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) of the test compounds as D2R antagonists.

Protocol:

  • Cell Culture: Use a cell line co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., GloSensor).

  • Agonist Stimulation: Treat the cells with a known D2R agonist (e.g., quinpirole) in the presence of varying concentrations of the test compounds.

  • cAMP Measurement: After a suitable incubation period, measure the levels of intracellular cAMP.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for the antagonist activity of each compound.

In Vivo Studies

Objective: To assess the in vivo efficacy of the test compounds in a preclinical model of psychosis.

Protocol:

  • Animal Acclimation: Acclimate male ICR mice to the testing environment.

  • Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) at various doses.

  • Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine (a dopamine agonist) subcutaneously (s.c.) to induce climbing behavior.

  • Behavioral Scoring: Observe the mice for a 30-minute period and score the climbing behavior at regular intervals.

  • Data Analysis: Compare the climbing scores of the drug-treated groups to the vehicle-treated group to determine the dose-dependent antipsychotic-like effect.

Predicted Comparative Data

The following table presents a hypothetical comparison of the expected outcomes from the described experiments, based on the known properties of Sulpiride and Amisulpride and the putative profile of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide.

Parameter 3-amino-N,N-diethyl-4,5-dimethoxybenzamide (Hypothetical) Sulpiride Amisulpride
D2R Binding Affinity (Ki, nM) 10 - 502.91.9
D3R Binding Affinity (Ki, nM) 50 - 10018.33.2
5-HT2A Binding Affinity (Ki, nM) > 1000> 1000> 1000
cAMP Functional Potency (EC50, nM) 20 - 70105
Apomorphine-Induced Climbing (ED50, mg/kg) 5 - 15202
Brain-to-Plasma Ratio 0.5 - 1.5~0.1~1.0

Discussion and Interpretation

This benchmarking guide proposes a systematic approach to characterizing the novel compound 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. The initial in vitro assays will establish its potency and selectivity at the D2 receptor and other relevant targets. The in vivo studies will then provide crucial information on its efficacy in a disease-relevant model and its pharmacokinetic properties.

The key differentiators to investigate will be:

  • D2/D3 Receptor Selectivity: Amisulpride's high affinity for both D2 and D3 receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia. Determining the D2/D3 selectivity of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide will be crucial.

  • Blood-Brain Barrier Penetration: The limited brain penetration of Sulpiride can necessitate higher clinical doses. Assessing the brain-to-plasma ratio of the novel compound is a critical step in evaluating its potential as a CNS drug.

  • Off-Target Effects: A broad off-target screening panel will provide insights into the potential for side effects.

Conclusion

While the pharmacological profile of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide is currently unknown, its chemical structure strongly suggests activity as a dopamine D2 receptor antagonist. The experimental framework outlined in this guide provides a robust strategy for its comprehensive characterization and benchmarking against established drugs like Sulpiride and Amisulpride. The results of these studies will be instrumental in determining its potential as a novel therapeutic agent for the treatment of psychotic disorders.

References

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Rosenzweig, P., Canal, M., Patat, A., Bergougnan, L., Zieleniuk, I., & Bianchetti, G. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in health volunteers and patients. Human Psychopharmacology: Clinical and Experimental, 17(1), 1-13. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Protais, P., Costentin, J., & Schwartz, J. C. (1976). Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in the striatum. Psychopharmacology, 50(1), 1-6. [Link]

  • Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical antipsychotic with both presynaptic and postsynaptic dopamine receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory. The information herein is synthesized from established chemical safety principles, regulatory guidelines, and data from structurally analogous compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide is fundamental to its safe handling and disposal. Its structure contains two key functional groups that dictate its potential hazards:

  • Aromatic Amine: The primary amino group attached to the benzene ring is a significant structural alert. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin and are often toxic to aquatic organisms, making their release into the environment a serious concern.[1][2]

  • Benzamide Derivative: Benzamides may cause skin and eye irritation.[3][4]

Based on these features, the compound should be handled as, at minimum, a skin and eye irritant with potential for more severe systemic effects and environmental toxicity. All waste generated must be considered hazardous.

Regulatory Framework: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] The RCRA framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[6]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the unknown specific toxicity of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, it is imperative to manage it as a toxic hazardous waste.

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure appropriate personal protective equipment is worn. The rationale is to prevent all routes of exposure: dermal, ocular, and inhalation.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety gogglesProtects eyes from dust particles and splashes. A face shield is recommended if there is a significant splash hazard.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Aromatic amines can be absorbed through the skin. Check glove manufacturer data for compatibility.[1][7]
Body Protection Laboratory coatPrevents contamination of personal clothing.[8]
Respiratory Protection Handle only in a certified chemical fume hoodPrevents inhalation of airborne dust or aerosols.[7]

On-Site Waste Management: Collection and Segregation Protocol

Proper segregation and collection at the point of generation are critical to ensure safe storage and efficient disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.[8]

  • Labeling: The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "3-amino-N,N-diethyl-4,5-dimethoxybenzamide"

    • The approximate concentration and quantity

    • The date accumulation started

    • Associated hazard warnings (e.g., "Toxic," "Irritant")

  • Solid Waste Collection:

    • Place unused or expired solid 3-amino-N,N-diethyl-4,5-dimethoxybenzamide directly into the designated container.

    • Contaminated materials such as gloves, weigh boats, and paper towels must also be collected in this container.[7]

  • Liquid Waste Collection:

    • Collect solutions containing the compound in a separate, compatible liquid hazardous waste container.

    • Crucially, do not mix with other waste streams such as halogenated solvents, acidic, or basic waste unless confirmed to be compatible by your EHS department. Aromatic amines are basic and can react exothermically with acids.[8]

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.[8]

G cluster_generation Point of Generation (Inside Fume Hood) cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) solid_waste Contaminated Solids (Gloves, Weigh Paper) start->solid_waste liquid_waste Contaminated Liquids (Solutions) start->liquid_waste solid_container Labeled Solid Waste Container 'Hazardous Waste: 3-amino-N,N-diethyl-4,5-dimethoxybenzamide' solid_waste->solid_container liquid_container Labeled Liquid Waste Container 'Hazardous Waste: 3-amino-N,N-diethyl-4,5-dimethoxybenzamide' liquid_waste->liquid_container saa Satellite Accumulation Area (Secure, Ventilated) solid_container->saa liquid_container->saa pickup Scheduled EHS Pickup saa->pickup disposal_facility Licensed Hazardous Waste Facility pickup->disposal_facility

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.